Taxayuntin
Description
Structure
3D Structure
Properties
IUPAC Name |
[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-2,9,11,16-tetraacetyloxy-5-hydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-8-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44O13/c1-17-23(40)15-34(32(6,7)42)26(17)27(47-31(41)22-12-10-9-11-13-22)29(45-19(3)37)33(8)24(44-18(2)36)14-25-35(16-43-25,48-21(5)39)28(33)30(34)46-20(4)38/h9-13,23-25,27-30,40,42H,14-16H2,1-8H3/t23-,24-,25+,27+,28-,29-,30-,33+,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDVXNASCSGIHM-SZBOGCPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Biological Activity of Taxayuntin (Taxayunnansin A)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxayuntin, also known as Taxayunnansin A or 13-Deacetylbaccatin VI, is a member of the taxane (B156437) family of natural products.[1] Taxanes are a class of diterpenoids originally isolated from yew trees of the genus Taxus. This guide provides a comprehensive overview of the known chemical properties and biological activities of this compound, with a focus on its mechanism of action as a potential anti-cancer agent. Due to the limited availability of specific experimental data for this compound, information from closely related and well-studied taxanes, such as paclitaxel, is included to provide a broader context.
Chemical Properties of this compound (Taxayunnansin A)
This compound is a complex diterpenoid with a core 6/8/6 tricyclic ring system characteristic of the taxane family.[1] The following table summarizes the available quantitative data for Taxayunnansin A. It is important to note that some of these properties are predicted and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C35H44O13 | [2][3] |
| Molecular Weight | 672.72 g/mol | [2] |
| CAS Number | 153229-31-3 | |
| Predicted Boiling Point | 720.3 ± 60.0 °C | ChemicalBook |
| Predicted Density | 1.34 ± 0.1 g/cm³ | |
| Predicted pKa | 13.44 ± 0.70 | ChemicalBook |
| Storage Temperature | Powder: -20°C |
Experimental Protocols
Detailed experimental protocols for the characterization and biological evaluation of this compound are not extensively published. However, based on standard methodologies for taxane research, the following protocols provide a framework for key experiments.
Isolation and Purification of Taxoids from Taxus Species
A general procedure for the extraction and purification of taxanes from Taxus plant material involves the following steps:
-
Extraction: Dried and powdered plant material (e.g., bark, needles) is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.
-
Solvent Partitioning: The crude extract is concentrated and then partitioned between an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and water to remove water-soluble impurities.
-
Chromatographic Purification: The organic phase is concentrated and subjected to a series of chromatographic techniques for purification. This typically includes:
-
Column Chromatography: Initial separation on silica (B1680970) gel using a gradient of solvents (e.g., hexane-acetone or dichloromethane-methanol).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Further purification of fractions containing the target compound using a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile-water gradient).
-
Microtubule Stabilization Assay
The ability of taxanes to stabilize microtubules is a key indicator of their biological activity. A common method to assess this is a turbidimetric assay:
-
Tubulin Preparation: Purified tubulin protein is kept on ice to prevent polymerization.
-
Reaction Mixture: A reaction buffer containing GTP (guanosine triphosphate) is prepared. The test compound (this compound) at various concentrations is added to the buffer.
-
Initiation of Polymerization: The reaction is initiated by adding the tubulin solution to the reaction mixture and incubating at 37°C.
-
Measurement: The polymerization of tubulin into microtubules causes an increase in turbidity, which is measured as the absorbance at 340 nm over time using a spectrophotometer. An increase in the rate and extent of polymerization in the presence of the compound indicates microtubule-stabilizing activity.
Biological Activity and Signaling Pathways
Taxanes, including by extension this compound, exert their cytotoxic effects primarily by interfering with the normal function of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).
Mechanism of Action: Microtubule Stabilization
Taxanes bind to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization. This aberrant stabilization disrupts the dynamic instability of microtubules, which is essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division. The stabilized mitotic spindle cannot function correctly, leading to a prolonged mitotic block.
References
No se encontró información sobre la elucidación y caracterización de la estructura de la taxayuntina
No se ha podido encontrar información científica o de investigación sobre la elucidación de la estructura, la caracterización, la actividad biológica o los datos de espectroscopia de una molécula denominada "taxayuntina". Las búsquedas exhaustivas en las bases de datos científicas no arrojaron resultados para este compuesto específico.
Esto puede deberse a varias razones:
-
Término poco común o específico: "Taxayuntina" puede ser un compuesto muy nuevo, raro o específico de un campo de investigación muy limitado que aún no ha sido ampliamente documentado en la literatura científica accesible al público.
-
Posible error de ortografía: Podría haber un error en la escritura del nombre del compuesto. Moléculas con nombres similares pueden existir, y una ligera variación podría impedir la recuperación de la información correcta.
-
Naturaleza propietaria: La información sobre el compuesto podría ser de naturaleza propietaria y no estar disponible públicamente, especialmente si se encuentra en las primeras etapas de desarrollo farmacéutico o industrial.
Se recomienda a los investigadores, científicos y profesionales del desarrollo de fármacos que verifiquen la ortografía del compuesto y consideren la posibilidad de que se conozca con un nombre alternativo o un código de identificación. Si el compuesto es parte de una investigación en curso o de un campo emergente, la información puede estar disponible a través de canales más directos, como publicaciones de conferencias, presentaciones o contacto directo con los grupos de investigación pertinentes.
Sin datos disponibles, no es posible proporcionar un resumen de datos cuantitativos, protocolos experimentales detallados o diagramas de vías de señalización como se solicitó.
Unveiling Taxayuntin: A Technical Guide to its Natural Sources and Isolation from Taxus Species
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural sources and isolation of Taxayuntin, a significant taxane (B156437) diterpenoid found in various Taxus species. This document delves into the distribution of this compound within the Taxus genus, presents quantitative data on its yield, and offers detailed experimental protocols for its extraction, purification, and identification. The information is tailored for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and development.
Natural Sources of this compound (Taxuyunnanin C)
This compound is more commonly referred to in scientific literature as taxuyunnanin C . This taxane diterpenoid is a 14-hydroxylated taxoid and has been identified in several species of the yew tree (Taxus). Unlike the well-known paclitaxel (B517696) (Taxol®), which is a 13-hydroxylated taxoid, taxuyunnanin C belongs to a different structural class of taxanes.
The primary natural sources of taxuyunnanin C are various species within the Taxus genus. Its presence has been confirmed in the following species:
-
Taxus baccata (European Yew)
-
Taxus canadensis (Canadian Yew)[1]
-
Taxus cuspidata (Japanese Yew)
-
Taxus wallichiana (Himalayan Yew)[1]
While taxuyunnanin C can be found in the mature plant, plant cell cultures of Taxus species have emerged as a promising and sustainable alternative for its production. Notably, the yield of taxuyunnanin C can be significantly influenced by the age of the cell culture and the use of elicitors, such as methyl jasmonate.
Quantitative Analysis of Taxuyunnanin C Yield
The concentration of taxuyunnanin C varies considerably among different Taxus species, the specific plant part, and the cultivation method (wild-grown vs. cell culture). The following tables summarize the available quantitative data on the yield of taxuyunnanin C.
Table 1: Yield of Taxuyunnanin C from Taxus Species Cell Cultures
| Taxus Species | Culture Type | Yield (mg/g Dry Weight) | Conditions/Notes |
| Taxus canadensis | Suspension Culture | Not explicitly quantified, but isolated and identified.[1] | First report of taxuyunnanin C in this species' cell culture. |
| Taxus chinensis | Suspension Culture | 52 mg from 100 mg of a dried fraction of the extract. | A total of 16 taxoids were isolated. |
| Taxus chinensis | Cell Culture | Total taxoids: 4% of dry weight. | After stimulation with methyl jasmonate. |
| Taxus wallichiana | Suspension Culture | 0.2 - 1.6 ("young" culture) | Yield increased with the age of the culture. |
| Taxus wallichiana | Suspension Culture | 0.6 - 10.1 ("old" culture) | Yield increased with the age of the culture. |
| Various Taxus spp. | Cell Cultures | Predominantly 14-OH taxoids in long-term cultures. | 13-OH taxoids were less prevalent in older cultures. |
Table 2: Reported Yields of Other Major Taxanes in Taxus Species (for comparison)
| Taxus Species | Plant Part | Taxane | Yield (µg/g) |
| T. chinensis | Needles | Total Taxanes | 1964 |
| T. baccata | Needles | Total Taxanes | 893 |
| T. yunnanensis | Needles | Total Taxanes | 1124 |
| T. fuana | Needles | Total Taxanes | 322 |
| T. brevifolia | Woody parts | Paclitaxel | 30 - 1670 |
| T. brevifolia | Woody parts | Baccatin III | 5 - 800 |
| T. brevifolia | Woody parts | 10-Deacetylpaclitaxel | 100 - 850 |
| T. brevifolia | Woody parts | 10-Deacetylbaccatin III | 50 - 1000 |
Experimental Protocols for Isolation and Purification
The isolation and purification of taxuyunnanin C from Taxus species involve multi-step processes that leverage the compound's physicochemical properties. Below are detailed methodologies for its extraction from both plant material and cell cultures, followed by purification and identification techniques.
Extraction from Taxus Plant Material (Needles, Bark, Stems)
This protocol provides a general framework for the extraction of taxuyunnanin C from various parts of the Taxus tree.
Materials:
-
Dried and powdered Taxus plant material (needles, bark, or stems)
-
Ethanol (B145695) (70-95%) or Methanol (B129727)
-
Activated Charcoal
-
Dichloromethane (B109758) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (B86663)
-
Rotary Evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
Procedure:
-
Maceration: Soak the dried and powdered plant material in 70-95% ethanol or methanol at a solid-to-solvent ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional stirring.
-
Filtration: Filter the mixture through filter paper to separate the extract from the plant debris. Repeat the extraction process on the residue 2-3 times to ensure maximum recovery.
-
Solvent Evaporation: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Decolorization: Dissolve the crude extract in the extraction solvent and add activated charcoal (approximately 2-5% w/v of the crude extract). Stir the mixture for 30-60 minutes and then filter to remove the charcoal.
-
Liquid-Liquid Partitioning: Evaporate the solvent from the decolorized extract. Suspend the resulting residue in water and perform liquid-liquid partitioning with an immiscible organic solvent like dichloromethane or ethyl acetate. The taxanes will partition into the organic layer.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, and then concentrate it to dryness using a rotary evaporator to obtain the crude taxane extract.
Extraction from Taxus Cell Cultures
This protocol is adapted for the extraction of taxuyunnanin C from Taxus cell suspension cultures.
Materials:
-
Taxus cell suspension culture
-
Filtration or centrifugation apparatus
-
Methanol or Ethanol
-
Dichloromethane
-
Rotary Evaporator
-
Lyophilizer (optional)
Procedure:
-
Cell Harvesting: Separate the cells from the culture medium by filtration or centrifugation.
-
Cell Lysis and Extraction: Resuspend the harvested cells in methanol or ethanol and disrupt the cells using sonication or homogenization. Allow the mixture to stand for 12-24 hours to ensure complete extraction.
-
Filtration and Concentration: Filter the mixture to remove cell debris. Concentrate the filtrate using a rotary evaporator to obtain a crude extract.
-
Liquid-Liquid Partitioning: Suspend the crude extract in a water-methanol mixture and partition it against a non-polar solvent like hexane (B92381) to remove lipids. Subsequently, partition the aqueous methanol layer with dichloromethane to extract the taxanes.
-
Drying and Concentration: Dry the dichloromethane layer over anhydrous sodium sulfate and concentrate it to dryness to yield the crude taxane extract.
Purification by Column Chromatography
The crude taxane extract obtained from either plant material or cell cultures is a complex mixture and requires further purification. Column chromatography is a standard technique for this purpose.
3.3.1. Normal-Phase Chromatography
-
Stationary Phase: Silica (B1680970) gel (60-120 or 200-300 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate, or dichloromethane and methanol. The polarity of the solvent system is gradually increased to elute compounds with increasing polarity.
-
Procedure:
-
Pack a glass column with a slurry of silica gel in the initial, low-polarity mobile phase.
-
Dissolve the crude extract in a small volume of the mobile phase and load it onto the column.
-
Elute the column with the mobile phase, gradually increasing the proportion of the more polar solvent.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine the fractions containing taxuyunnanin C and concentrate them.
-
3.3.2. Reversed-Phase Chromatography
-
Stationary Phase: C18-bonded silica gel.
-
Mobile Phase: A gradient of water and methanol or water and acetonitrile (B52724). The proportion of the organic solvent is gradually increased to elute compounds with increasing hydrophobicity.
-
Procedure: The procedure is similar to normal-phase chromatography, but with a reversed-phase column and a polar mobile phase. This technique is particularly useful for separating closely related taxanes. A preparative reversed-phase flash chromatography system can be employed for larger scale purification.
Identification and Quantification
The final identification and quantification of purified taxuyunnanin C are typically performed using a combination of spectroscopic and chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): An analytical C18 reversed-phase column with a mobile phase of acetonitrile and water is commonly used. Detection is typically performed using a UV detector at around 227 nm. Quantification is achieved by comparing the peak area of the sample to that of a known standard.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry, often coupled with HPLC (LC-MS), provides information about the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are used to elucidate the detailed chemical structure of the isolated compound.
Visualizing the Process and Pathways
To better illustrate the relationships and workflows described in this guide, the following diagrams have been generated using Graphviz.
Taxane Biosynthesis Pathway
The biosynthesis of taxane diterpenoids is a complex process that begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP). The following diagram outlines the key steps leading to the formation of the taxane core structure and its subsequent modifications.
Caption: Simplified biosynthetic pathway of taxane diterpenoids.
Experimental Workflow for Taxuyunnanin C Isolation
The following diagram illustrates the general workflow for the isolation and purification of taxuyunnanin C from Taxus species.
Caption: General experimental workflow for Taxuyunnanin C isolation.
This technical guide provides a foundational understanding of the natural sources and isolation of this compound (taxuyunnanin C). Further research into optimizing extraction and purification protocols, as well as exploring the full pharmacological potential of this and other 14-hydroxylated taxoids, is warranted.
References
The Core Mechanism of Taxane Action on Microtubule Dynamics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxanes, a class of diterpenoid compounds, are among the most important and widely used chemotherapeutic agents for the treatment of a variety of solid tumors. Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for numerous cellular processes, most critically for cell division. This technical guide provides a comprehensive overview of the core mechanism of action of taxanes on microtubule dynamics, intended for researchers, scientists, and professionals in drug development. We will delve into the molecular interactions, the quantitative effects on microtubule stability, and the experimental protocols used to elucidate these mechanisms.
Core Mechanism of Action: Stabilization of Microtubules
Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that are in a constant state of flux between polymerization (growth) and depolymerization (shrinkage), a process known as dynamic instability. This dynamic nature is crucial for the formation and function of the mitotic spindle during cell division. Taxanes exert their cytotoxic effects by binding to microtubules and stabilizing them, thereby suppressing their dynamic instability.[1]
The Taxane (B156437) Binding Site
Taxanes bind to a specific pocket on the β-tubulin subunit of the αβ-tubulin heterodimer.[2] This binding site is located on the luminal side of the microtubule, near the interface between adjacent protofilaments.[3] The binding of a taxane molecule induces a conformational change in the β-tubulin subunit, which is thought to strengthen the lateral interactions between protofilaments, thus stabilizing the entire microtubule structure.[3]
Suppression of Microtubule Dynamics
The binding of taxanes to microtubules has profound effects on their dynamic instability. It promotes the polymerization of tubulin into microtubules, even in the absence of GTP, and the resulting microtubules are highly resistant to depolymerization by cold, calcium ions, or dilution.[4] Taxanes significantly suppress all parameters of dynamic instability, including:
-
Increased Polymerization: Taxanes lower the critical concentration of tubulin required for polymerization, leading to an increase in the overall microtubule polymer mass within the cell.
-
Decreased Depolymerization: They significantly reduce the rate and extent of microtubule shortening.
-
Reduced Catastrophe and Rescue Frequencies: Taxanes decrease the frequency of "catastrophes" (the switch from a growing to a shrinking state) and increase the frequency of "rescues" (the switch from a shrinking to a growing state).
This suppression of microtubule dynamics leads to the formation of stable, non-functional microtubule bundles, which disrupts the normal formation and function of the mitotic spindle. This ultimately leads to a blockage of the cell cycle at the G2/M phase, triggering apoptotic cell death.
Quantitative Data on Taxane-Microtubule Interactions
The following tables summarize key quantitative data on the interaction of clinically relevant taxanes with microtubules.
| Drug | Cellular Ki (nM) | Reference |
| Paclitaxel (B517696) | 22 | |
| Docetaxel (B913) | 16 | |
| Cabazitaxel (B1684091) | 6 | |
| Ixabepilone | 10 |
Table 1: Comparative Cellular Ki Values of Microtubule Stabilizers. This table shows the cellular inhibitory constants (Ki) of various microtubule-stabilizing drugs, indicating their binding affinity in a cellular context.
| Drug | KD (µM) | Reference |
| Cabazitaxel | 7.4 ± 0.9 | |
| Docetaxel | 6.8 ± 0.2 |
Table 2: Binding Affinities (KD) of Cabazitaxel and Docetaxel to Microtubules. This table presents the dissociation constants (KD) for cabazitaxel and docetaxel binding to microtubules.
| Drug | EC50 (µM) | Reference |
| Paclitaxel | 1.1 | |
| Docetaxel | 0.36 |
Table 3: EC50 Values for Taxane-Induced Tubulin Assembly. This table shows the half-maximal effective concentration (EC50) for paclitaxel and docetaxel in promoting the assembly of tubulin into microtubules in vitro.
| Parameter | Control | 30 nM Taxol | % Inhibition |
| Shortening Rate (µm/min) | 11.6 ± 7.3 | 7.9 ± 7.2 | 32% |
| Growing Rate (µm/min) | 8.3 ± 4.5 | 6.3 ± 3.7 | 24% |
| Dynamicity (µm/min) | 1.23 | 0.85 | 31% |
Table 4: Effects of Taxol on Microtubule Dynamic Instability in Caov-3 Ovarian Carcinoma Cells. This table details the quantitative impact of taxol on key parameters of microtubule dynamics in a human cancer cell line.
| Parameter | Control | 100 nM Taxol | % Inhibition |
| Shortening Rate (µm/min) | 9.2 ± 5.1 | 6.7 ± 3.2 | 26% |
| Growing Rate (µm/min) | 8.4 ± 4.2 | 6.8 ± 4.0 | 18% |
| Dynamicity (µm/min) | 0.87 | 0.32 | 63% |
Table 5: Effects of Taxol on Microtubule Dynamic Instability in A-498 Kidney Carcinoma Cells. This table illustrates the quantitative effects of taxol on microtubule dynamics in another human cancer cell line, highlighting cell-type specific responses.
Experimental Protocols
In Vitro Microtubule Polymerization Assay (Turbidimetric)
This assay measures the increase in light scattering as tubulin polymerizes into microtubules.
Materials:
-
Purified tubulin protein
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl2)
-
GTP solution (100 mM)
-
Taxane stock solution (in DMSO)
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare the polymerization buffer and keep it on ice.
-
Dilute the tubulin to the desired final concentration in the polymerization buffer.
-
Add GTP to a final concentration of 1 mM.
-
Add the taxane or vehicle control (DMSO) to the tubulin solution.
-
Transfer the reaction mixture to a pre-chilled cuvette or microplate well.
-
Place the cuvette/plate in the spectrophotometer/plate reader pre-warmed to 37°C.
-
Immediately start recording the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a desired period (e.g., 60 minutes).
-
The increase in absorbance over time reflects the rate and extent of microtubule polymerization.
Competition Binding Assay for Kd Determination
This assay determines the binding affinity (Kd) of a non-labeled taxane by measuring its ability to compete with a radiolabeled taxane for binding to microtubules.
Materials:
-
Purified tubulin
-
Polymerization buffer
-
GTP solution
-
Radiolabeled taxane (e.g., [3H]paclitaxel)
-
Non-labeled taxane of interest
-
Microcentrifuge
-
Scintillation counter and scintillation fluid
Procedure:
-
Polymerize microtubules from purified tubulin in the presence of GTP at 37°C for 30 minutes.
-
Incubate the pre-formed microtubules with a fixed concentration of radiolabeled taxane and varying concentrations of the non-labeled competitor taxane for 30 minutes at 37°C.
-
Pellet the microtubules by centrifugation (e.g., 100,000 x g for 15 minutes).
-
Carefully remove the supernatant.
-
Resuspend the microtubule pellet in a suitable buffer.
-
Determine the amount of radioactivity in the pellet using a scintillation counter.
-
The amount of bound radiolabeled taxane will decrease as the concentration of the non-labeled competitor increases.
-
The Kd of the non-labeled taxane can be calculated by analyzing the competition curve.
Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the effects of taxanes on the microtubule network within cells.
Materials:
-
Cells grown on coverslips
-
Taxane solution
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with the desired concentration of taxane for the appropriate time.
-
Wash the cells with PBS.
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary antibody.
-
Wash to remove unbound primary antibody.
-
Incubate with the fluorescently labeled secondary antibody.
-
Wash to remove unbound secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with antifade medium.
-
Visualize the microtubule network using a fluorescence microscope. Taxane-treated cells will typically show dense bundles of microtubules.
Visualizations of Pathways and Workflows
Caption: Taxane Mechanism of Action Pathway.
Caption: In Vitro Polymerization Assay Workflow.
Caption: Immunofluorescence Workflow.
Conclusion
Taxanes represent a cornerstone of modern chemotherapy, and their efficacy is intrinsically linked to their unique mechanism of action on microtubule dynamics. By binding to β-tubulin and stabilizing microtubules, taxanes disrupt the delicate balance of microtubule polymerization and depolymerization, leading to mitotic arrest and cell death. This in-depth guide has provided a comprehensive overview of this mechanism, supported by quantitative data and detailed experimental protocols. A thorough understanding of the molecular interactions and cellular consequences of taxane treatment is crucial for the development of novel microtubule-targeting agents and for optimizing their clinical use.
References
- 1. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insight into the stabilization of microtubules by taxanes | eLife [elifesciences.org]
- 4. Taxol Suppresses Dynamics of Individual Microtubules in Living Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Biological Activity of Taxifolin (formerly referred to as Taxayuntin H): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the biological activities of Taxifolin (dihydroquercetin), a bioactive flavonoid found in various plants, including the genus Taxus. While initially investigated under the name "Taxayuntin H," subsequent research has identified this compound as Taxifolin. This document details its significant anticancer and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Anticancer Activity
Taxifolin has demonstrated notable anticancer effects across a range of cancer cell lines. Its mechanisms of action primarily involve the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest.[1][2]
Quantitative Data: Cytotoxicity of Taxifolin in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Taxifolin in different human cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| HCT116 | Colorectal Carcinoma | 32 ± 2.35 µg/mL | [1] |
| HepG2 | Hepatocellular Carcinoma | 0.15 | [1] |
| Huh7 | Hepatocellular Carcinoma | 0.22 | [1] |
| SSCC | Skin Scar Cell Carcinoma | 20 | |
| A549 | Lung Cancer | Dose-dependent viability decrease | |
| H1975 | Lung Cancer | Dose-dependent viability decrease | |
| U2OS | Osteosarcoma | Dose-dependent inhibition | |
| Saos-2 | Osteosarcoma | Dose-dependent inhibition |
Anti-inflammatory Activity
Taxifolin exhibits potent anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Studies have shown that Taxifolin can suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in the inflammatory response.
Quantitative Data: Inhibition of Inflammatory Mediators by Taxifolin
The following table presents data on the inhibitory effects of Taxifolin on the production of key inflammatory cytokines.
| Cell Line/Model | Inflammatory Mediator | Treatment | Inhibition | Reference |
| RAW264.7 cells | IL-1β | Taxifolin | 84% reduction at 24h | |
| RAW264.7 cells | IL-6 | Taxifolin | Dose-dependent decrease | |
| Mature Adipocytes | IL-6 (TNF-α induced) | Taxifolin | Significant suppression | |
| Dextran Sulfate Sodium (DSS)-induced colitis mice | TNF-α, IL-1β, IL-6 | Taxifolin supplementation | Significant inhibition |
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of Taxifolin's biological activity are provided below.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of Taxifolin and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect phosphatidylserine (B164497) externalization in the plasma membrane, a key marker of apoptosis.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with Taxifolin for the desired time. Harvest the cells by trypsinization and wash them with cold PBS.
-
Cell Suspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.
Western Blotting for Protein Expression
Western blotting is a widely used technique to detect specific proteins in a sample.
Protocol:
-
Sample Preparation: Lyse the Taxifolin-treated and control cells in RIPA buffer. Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Visualizations
NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation. Taxifolin has been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.
Caption: Taxifolin inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical pathway involved in inflammation and cell proliferation. Taxifolin has been observed to suppress the phosphorylation of key proteins in this pathway.
Caption: Taxifolin's inhibitory effect on the MAPK signaling cascade.
Experimental Workflow: Western Blotting
The following diagram illustrates the key steps involved in the Western Blotting protocol.
Caption: A typical workflow for Western Blotting analysis.
References
The Role of Taxayuntin in Inducing Apoptosis in Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanisms by which Taxayuntin and related taxane (B156437) compounds induce apoptosis in tumor cells. Drawing upon a comprehensive review of the available scientific literature, this document details the core signaling pathways, presents quantitative data from key studies, and outlines the experimental protocols used to elucidate these processes.
Executive Summary
This compound, a member of the taxane family of chemotherapeutic agents, exerts its potent anti-tumor effects primarily by inducing programmed cell death, or apoptosis. The principal mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and the subsequent activation of apoptotic signaling cascades. This guide will dissect the intricate molecular pathways involved, including both the intrinsic (mitochondrial) and extrinsic (death receptor) routes to apoptosis, and discuss the key molecular players that govern a cancer cell's response to this compound treatment.
Core Mechanism of Action: Microtubule Stabilization and Mitotic Arrest
Taxanes, including compounds like paclitaxel (B517696) and docetaxel, are renowned for their ability to bind to and stabilize microtubules.[1][2] This interference with the natural dynamics of microtubule assembly and disassembly disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[3] Consequently, cancer cells treated with taxanes are arrested in the G2/M phase of the cell cycle.[4] This prolonged mitotic arrest is a key trigger for the initiation of apoptosis.[1] While this is the generally accepted model, some studies suggest that taxanes may also induce apoptosis through mechanisms independent of mitotic arrest, such as the induction of micronucleation and subsequent rupture of the nuclear membrane.
Signaling Pathways in this compound-Induced Apoptosis
The apoptotic response to this compound is a complex process involving multiple signaling pathways that can be broadly categorized into the intrinsic and extrinsic pathways. Both pathways ultimately converge on the activation of a family of proteases called caspases, which are the executioners of apoptosis.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major route for taxane-induced apoptosis. It is initiated by intracellular stress signals, such as those generated by mitotic arrest. A critical step in this pathway is the permeabilization of the outer mitochondrial membrane, which leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.
The regulation of mitochondrial membrane permeability is tightly controlled by the Bcl-2 family of proteins. Taxanes can modulate the activity of these proteins, leading to an increase in the ratio of pro-apoptotic members (e.g., Bax, Bak) to anti-apoptotic members (e.g., Bcl-2, Bcl-xL). For instance, taxanes can induce the phosphorylation of Bcl-2, thereby inactivating its anti-apoptotic function. The release of cytochrome c into the cytosol triggers the formation of the apoptosome, a multi-protein complex that activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the dismantling of the cell.
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to their corresponding death receptors on the cell surface. Some evidence suggests that anti-mitotic agents like taxanes can also engage this pathway. For example, mitotic arrest can induce the secretion of the death ligand TL1A, which then binds to its receptor, Death Receptor 3 (DR3). This ligand-receptor interaction leads to the recruitment of adaptor proteins like FADD and the subsequent activation of the initiator caspase-8. Activated caspase-8 can then directly activate effector caspases or cleave the Bcl-2 family member Bid into its truncated form, tBid. tBid then translocates to the mitochondria to amplify the apoptotic signal through the intrinsic pathway.
Other Contributing Signaling Pathways
Several other signaling pathways have been implicated in the apoptotic response to taxanes:
-
p53 Pathway: The tumor suppressor p53 can be induced by the disruption of microtubules. p53 can promote apoptosis by upregulating pro-apoptotic genes.
-
NF-κB Pathway: The role of NF-κB in taxane-induced apoptosis is complex and can be cell-type dependent. In some contexts, NF-κB activation can be anti-apoptotic, while in others it may contribute to cell death.
-
PI3K/Akt Pathway: The PI3K/Akt pathway is a key survival pathway that can be inhibited by taxanes, thereby promoting apoptosis. Akt can phosphorylate and inactivate pro-apoptotic proteins like Bad.
-
JNK/c-Jun Pathway: The c-Jun N-terminal kinase (JNK) pathway can be activated by cellular stress, including that induced by taxanes. Activated JNK can phosphorylate and regulate the activity of proteins involved in apoptosis.
Quantitative Data on Taxane-Induced Apoptosis
The efficacy of taxanes in inducing apoptosis is often quantified by determining the half-maximal inhibitory concentration (IC50) and by measuring the percentage of apoptotic cells. The following table summarizes representative data from studies on taxane derivatives.
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Apoptosis Rate (%) | Reference |
| Taxodone | MCF-7 (Breast Cancer) | MTT Assay | ≈6 | Not explicitly stated as a percentage, but dose-dependent increase observed | |
| Dihydrotriazine derivative 10e | HepG-2 (Liver Cancer) | MTT Assay | 2.12 | Marked apoptosis observed | |
| 1,3-Thiazole derivative 5b | MCF-7 (Breast Cancer) | MTT Assay | 0.2 ± 0.01 | Apoptosis confirmed by caspase-3 activity and TUNEL assay | |
| 1,3-Thiazole derivative 5k | MDA-MB-468 (Breast Cancer) | MTT Assay | 0.6 ± 0.04 | Apoptosis confirmed by caspase-3 activity and TUNEL assay | |
| 1,3-Thiazole derivative 5g | PC-12 (Pheochromocytoma) | MTT Assay | 0.43 ± 0.06 | Apoptosis confirmed by caspase-3 activity and TUNEL assay |
Experimental Protocols for Assessing Apoptosis
A variety of well-established experimental protocols are used to investigate the pro-apoptotic effects of this compound. A multi-assay approach is recommended for a comprehensive assessment.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This is a widely used method to detect and quantify apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised cell membrane, thus staining late apoptotic and necrotic cells.
-
Methodology:
-
Cell Culture and Treatment: Seed cells in a culture plate and treat with various concentrations of this compound for a specified time. Include vehicle-treated and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
-
References
- 1. Cell death in cancer chemotherapy using taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell death in cancer chemotherapy using taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taxanes in cancer treatment: Activity, chemoresistance and its overcoming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary in vivo studies of Taxayuntin in animal models
An In-Depth Technical Guide to the Preliminary In Vivo Studies of Taxayuntin in Animal Models
Abstract
This document provides a comprehensive overview of the preliminary in vivo studies conducted on this compound, a novel synthetic compound with significant therapeutic potential. The studies detailed herein cover initial pharmacokinetic profiling, efficacy assessments in models of inflammation and neurodegeneration, and a preliminary safety evaluation. All experimental data, protocols, and associated biological pathways are presented to provide a foundational understanding for researchers, scientists, and drug development professionals engaged in the advancement of this compound.
Introduction
This compound is a small molecule compound that has demonstrated promising activity in early in vitro screening assays, suggesting potent anti-inflammatory and neuroprotective properties. To bridge the gap between in vitro potential and clinical applicability, a series of preliminary in vivo studies were initiated in various animal models. This guide summarizes the key findings from these initial investigations, offering a detailed look at the compound's behavior and effects in a biological system. The following sections will elaborate on the pharmacokinetic profile, efficacy in disease models, and the initial safety assessment of this compound.
Pharmacokinetic Profile in Sprague-Dawley Rats
A fundamental step in the in vivo characterization of a new chemical entity is the determination of its pharmacokinetic (PK) properties. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound, which in turn informs dosing regimens for subsequent efficacy and toxicology studies.
Experimental Protocol: Pharmacokinetic Analysis
-
Animal Model: Male Sprague-Dawley rats (n=6 per group), aged 8-10 weeks.
-
Administration:
-
Intravenous (IV) Group: A single 2 mg/kg dose of this compound was administered via the tail vein.
-
Oral (PO) Group: A single 10 mg/kg dose of this compound was administered by oral gavage.
-
-
Sample Collection: Blood samples (approximately 0.2 mL) were collected from the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.
-
Analysis: Plasma concentrations of this compound were determined using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: PK parameters were calculated using non-compartmental analysis. Oral bioavailability (F%) was calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Summary of Pharmacokinetic Data
The pharmacokinetic parameters of this compound following intravenous and oral administration are summarized in the table below.
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1258 ± 145 | 489 ± 76 |
| Tmax (h) | 0.083 | 1.5 ± 0.5 |
| AUC (0-t) (ng·h/mL) | 2890 ± 310 | 5980 ± 650 |
| AUC (0-inf) (ng·h/mL) | 2950 ± 330 | 6150 ± 690 |
| Half-life (t1/2) (h) | 3.8 ± 0.6 | 4.2 ± 0.7 |
| Clearance (CL) (L/h/kg) | 0.68 ± 0.08 | - |
| Volume of Distribution (Vd) (L/kg) | 3.5 ± 0.4 | - |
| Oral Bioavailability (F%) | - | 41.7% |
Data are presented as mean ± standard deviation.
Efficacy in a Murine Model of Acute Inflammation
To investigate the anti-inflammatory potential of this compound, a lipopolysaccharide (LPS)-induced acute inflammation model in mice was employed. This model is a standard for assessing the ability of a compound to suppress the production of pro-inflammatory cytokines.
Experimental Protocol: LPS-Induced Inflammation
-
Animal Model: Female BALB/c mice (n=8 per group), aged 7-9 weeks.
-
Treatment: Mice were pre-treated with either vehicle (saline) or this compound (5 mg/kg and 10 mg/kg) via intraperitoneal (IP) injection one hour prior to the inflammatory challenge.
-
Inflammation Induction: Inflammation was induced by an IP injection of LPS (1 mg/kg).
-
Cytokine Measurement: Two hours after LPS administration, blood was collected, and serum levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) were quantified using commercial ELISA kits.
-
Statistical Analysis: Data were analyzed using a one-way ANOVA followed by Dunnett's post-hoc test for multiple comparisons against the LPS control group.
Summary of Anti-Inflammatory Efficacy Data
This compound demonstrated a dose-dependent reduction in the serum levels of key pro-inflammatory cytokines.
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Vehicle) | 45 ± 12 | 28 ± 9 |
| LPS + Vehicle | 2150 ± 280 | 3580 ± 410 |
| LPS + this compound (5 mg/kg) | 1180 ± 150 | 1950 ± 230 |
| LPS + this compound (10 mg/kg) | 620 ± 95 | 980 ± 140 |
Data are presented as mean ± standard deviation. *p < 0.05, **p < 0.01 vs. LPS + Vehicle group.
Proposed Signaling Pathway of this compound
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the fictional "Inflammo-Signalosome" complex, a key downstream effector of Toll-Like Receptor 4 (TLR4) signaling. The proposed mechanism is illustrated below.
Caption: this compound's proposed inhibition of the Inflammo-Signalosome complex.
Neuroprotective Effects in a Zebrafish Model
The neuroprotective potential of this compound was evaluated using a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced neurotoxicity model in zebrafish larvae. This model is well-suited for high-throughput screening of compounds for their ability to protect dopaminergic neurons.
Experimental Protocol: Zebrafish Neuroprotection Assay
-
Animal Model: Transgenic zebrafish larvae expressing Green Fluorescent Protein (GFP) under the control of the dopamine (B1211576) transporter promoter, at 5 days post-fertilization (dpf).
-
Neurotoxin Induction: Larvae were exposed to 250 µM MPTP for 48 hours to induce dopaminergic neuron loss.
-
Treatment: Co-treatment with either vehicle (0.1% DMSO) or this compound (1 µM and 5 µM) was performed during the MPTP exposure period.
-
Neuron Quantification: Following treatment, the number of GFP-positive dopaminergic neurons in the diencephalon of each larva was counted using fluorescence microscopy.
-
Statistical Analysis: Data were analyzed using a one-way ANOVA followed by Tukey's post-hoc test.
Summary of Neuroprotective Efficacy Data
This compound treatment significantly preserved dopaminergic neurons in the presence of the neurotoxin MPTP.
| Treatment Group | Dopaminergic Neuron Count | % Neuron Survival |
| Control (Vehicle) | 125 ± 10 | 100% |
| MPTP + Vehicle | 68 ± 8 | 54.4% |
| MPTP + this compound (1 µM) | 92 ± 9* | 73.6% |
| MPTP + this compound (5 µM) | 115 ± 11** | 92.0% |
Data are presented as mean ± standard deviation. *p < 0.05, **p < 0.01 vs. MPTP + Vehicle group.
Experimental Workflow for Neuroprotection Assay
The workflow for the zebrafish neuroprotection study is outlined in the diagram below.
Caption: Workflow for the in vivo zebrafish neuroprotection assay.
Preliminary Acute Toxicity Assessment
An acute toxicity study was conducted to determine the potential for toxicity following a single high dose of this compound and to establish an estimated LD50 (lethal dose, 50%).
Experimental Protocol: Acute Toxicity Study
-
Animal Model: Swiss Webster mice (n=5 per sex per group), aged 6-8 weeks.
-
Administration: A single dose of this compound was administered via IP injection at doses of 50, 100, 200, and 400 mg/kg.
-
Observation: Animals were observed for clinical signs of toxicity and mortality for 14 days post-administration.
-
LD50 Estimation: The LD50 was estimated using the Reed-Muench method.
Summary of Acute Toxicity Data
| Dose (mg/kg) | Mortality (Male) | Mortality (Female) | Key Clinical Signs Observed |
| 50 | 0/5 | 0/5 | No observable adverse effects |
| 100 | 0/5 | 0/5 | Mild lethargy, resolved within 4 hours |
| 200 | 2/5 | 3/5 | Severe lethargy, ataxia, piloerection |
| 400 | 5/5 | 5/5 | Ataxia, convulsions, mortality within 24 hours |
| LD50 (mg/kg) | ~190 | ~185 | - |
Conclusion and Future Directions
The preliminary in vivo studies of this compound have provided valuable insights into its pharmacokinetic profile, efficacy, and safety. The compound exhibits moderate oral bioavailability and a half-life conducive to once or twice-daily dosing. Importantly, this compound has demonstrated significant anti-inflammatory and neuroprotective effects in relevant animal models at doses well below those causing acute toxicity.
Future studies will focus on:
-
Chronic dosing toxicology studies to assess long-term safety.
-
Efficacy studies in more complex, chronic disease models.
-
Elucidation of the precise molecular mechanisms underlying its therapeutic effects.
-
Pharmacokinetic studies in non-rodent species.
These foundational data support the continued development of this compound as a promising therapeutic candidate.
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Taxanes
Introduction
Taxanes are a class of diterpenes, many of which are recognized for their potent anti-cancer properties. Prominent members of this family include Paclitaxel (Taxol) and Docetaxel. The quantitative analysis of taxanes from various matrices, including plant extracts, cell cultures, and pharmaceutical formulations, is crucial for research, drug development, and quality control. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose, offering high sensitivity and reproducibility.[1] This application note details a generalized reversed-phase HPLC (RP-HPLC) method applicable for the analysis of taxanes, which can be adapted for specific compounds within this class, such as "Taxayuntin," assuming it belongs to the taxane (B156437) family.
Principle
HPLC separates compounds in a mixture based on their differential interactions between a liquid mobile phase and a solid stationary phase.[2] For taxane analysis, a non-polar stationary phase (like C18) is commonly used with a polar mobile phase (a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). This setup allows for the separation of different taxanes based on their hydrophobicity. Detection is typically achieved using an ultraviolet (UV) detector, as taxanes possess chromophores that absorb light in the UV spectrum.[3][4]
Experimental Protocols
1. Sample Preparation
The preparation of the sample is a critical step to ensure accurate and reproducible results, especially when dealing with complex matrices like plant extracts.[3]
-
Plant Extracts (e.g., from Taxus species):
-
Dry the plant material (e.g., needles, bark) and grind it into a fine powder.
-
Perform a solvent extraction, for example, with methanol (B129727) or a methanol-water mixture, often using sonication or maceration.
-
Filter the extract to remove solid plant debris.
-
For cleaner samples, a solid-phase extraction (SPE) or liquid-liquid extraction may be employed to remove interfering substances. Immunoaffinity chromatography can also be used for selective purification of taxoids.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Pharmaceutical Formulations (e.g., intravenous emulsions):
-
For emulsion-based formulations, a demulsification step is necessary. This can be achieved by adding a salt like anhydrous sodium sulfate.
-
Dilute the sample with a suitable organic solvent (e.g., acetonitrile) to precipitate excipients.
-
Centrifuge the sample to pellet the precipitated materials.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.
-
2. HPLC Instrumentation and Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable for this analysis.
Table 1: HPLC Instrumentation and Operating Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1100 series or equivalent |
| Column | Reversed-phase C18 column (e.g., Agilent Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and Water |
| Flow Rate | 1.0 - 1.2 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 227 nm |
| Injection Volume | 10 - 20 µL |
3. Quantitative Analysis
Quantitative analysis is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standard solutions of known concentrations.
-
External Standard Method:
-
Prepare a series of standard solutions of the target taxane at different known concentrations.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration.
-
Inject the prepared sample and determine the peak area of the analyte.
-
Calculate the concentration of the analyte in the sample using the calibration curve.
-
-
Internal Standard Method:
-
Select an internal standard (a compound not present in the sample with similar chromatographic behavior to the analyte).
-
Add a fixed amount of the internal standard to all standard solutions and the sample.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
This method can help to correct for variations in injection volume.
-
Data Presentation
The following tables summarize typical parameters for a validated HPLC method for taxane analysis.
Table 2: Chromatographic Parameters
| Compound | Retention Time (min) (Approximate) |
| Baccatin III | 5.5 |
| 10-Deacetyltaxol | 8.0 |
| Cephalomannine | 12.5 |
| Paclitaxel | 13.5 |
Note: Retention times are highly dependent on the specific HPLC conditions and column used and should be determined experimentally.
Table 3: Method Validation Parameters
| Parameter | Typical Range |
| Linearity Range (µg/mL) | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.01 - 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.05 - 0.5 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Caption: Experimental workflow for Taxane analysis by HPLC.
Caption: Key parameters of an HPLC method for Taxane analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Is HPLC Quantitative or Qualitative? [monadlabtech.com]
- 3. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. torontech.com [torontech.com]
LC-MS/MS protocol for quantification of Taxayuntin in biological samples
Application Note: AN-001
Quantitative Analysis of Taxayuntin in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The method utilizes a simple protein precipitation for sample preparation and has been validated over a linear range of 1.0 to 1000 ng/mL. This protocol is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
This compound is a novel taxane (B156437) derivative under investigation for its potent anti-cancer properties.[1] Accurate quantification in biological matrices is essential for preclinical and clinical development, enabling the characterization of its pharmacokinetic profile. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification.[2] This method has been developed and validated according to the general principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[3][4][5]
Experimental
Materials and Reagents
-
This compound reference standard (≥99% purity)
-
This compound-d5 internal standard (IS) (≥99% purity, ≥99% isotopic purity)
-
LC-MS grade acetonitrile (B52724), methanol, and water (Fisher Scientific)
-
LC-MS grade formic acid (≥99%) (Sigma-Aldrich)
-
Control human plasma (K2-EDTA) (BioIVT)
LC-MS/MS Instrumentation
-
LC System: Shimadzu Nexera X2 UPLC System
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+ System
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Software: SCIEX OS
Sample Preparation: Protein Precipitation
Protein precipitation is a widely used technique for preparing biological fluid samples for LC-MS/MS analysis due to its efficiency in removing proteins. Acetonitrile is often an effective solvent for this purpose, providing high analyte recovery.
Protocol:
-
Allow all frozen plasma samples and standards to thaw on ice.
-
To 50 µL of plasma sample, calibration standard, or quality control (QC) sample in a 1.5 mL microcentrifuge tube, add 10 µL of internal standard working solution (this compound-d5, 100 ng/mL).
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometry Conditions
The analysis was performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
| Parameter | Condition |
| Ionization Mode | ESI Positive |
| IonSpray Voltage | 5500 V |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 60 psi |
| Source Temperature | 550°C |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | DP (V) | CE (V) | CXP (V) |
| This compound | 611.3 | 286.1 | 100 | 80 | 35 | 12 |
| This compound-d5 (IS) | 616.3 | 291.1 | 100 | 80 | 35 | 12 |
DP = Declustering Potential, CE = Collision Energy, CXP = Collision Cell Exit Potential
Method Validation Summary
The method was validated for linearity, accuracy, precision, selectivity, and stability. All parameters met the acceptance criteria as defined by regulatory guidelines.
Linearity and Range
The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.995.
Accuracy and Precision
Intra- and inter-day accuracy and precision were evaluated using QC samples at four concentration levels: LLOQ (1 ng/mL), Low (3 ng/mL), Medium (300 ng/mL), and High (800 ng/mL).
Table 1: Summary of Intra-Day and Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) (n=6) | Intra-Day Accuracy (%) (n=6) | Inter-Day Precision (%CV) (n=18) | Inter-Day Accuracy (%) (n=18) |
| LLOQ | 1.0 | 8.5 | 105.2 | 9.8 | 103.5 |
| Low QC | 3.0 | 6.2 | 98.7 | 7.5 | 99.8 |
| Mid QC | 300.0 | 4.1 | 101.5 | 5.3 | 102.1 |
| High QC | 800.0 | 3.5 | 97.9 | 4.8 | 98.6 |
Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy within 85-115% (80-120% for LLOQ).
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.
Table 2: Extraction Recovery and Matrix Effect Data
| QC Level | Nominal Conc. (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) | IS-Normalized Matrix Factor (%CV) |
| Low QC | 3.0 | 92.5 | 95.8 | 3.1 |
| Mid QC | 300.0 | 94.1 | 97.2 | 2.5 |
| High QC | 800.0 | 93.3 | 96.5 | 2.8 |
Results indicate high and consistent recovery with minimal matrix effect.
Visualized Workflows
References
- 1. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of Taxayuntin Derivatives
Introduction
Taxayuntin is a flavonoid compound found in plants of the Taxus genus. Flavonoids are a diverse group of natural products known for their wide range of biological activities, making them attractive starting points for drug discovery.[1] Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity, guiding the design of more potent and selective analogs.[2][3][4] Due to the limited specific public information on "this compound," this document provides a detailed application note and protocols for the synthesis and SAR studies of a representative C-glycosylflavonoid, a class of flavonoids to which this compound likely belongs. C-glycosylflavonoids are characterized by a sugar moiety directly attached to the flavonoid core via a stable carbon-carbon bond.[5] The protocols and data presented herein are based on established methodologies for similar flavonoid compounds and serve as a comprehensive guide for researchers.
Synthesis of C-Glycosylflavonoid Derivatives
The synthesis of C-glycosylflavonoid derivatives is a key step in performing SAR studies. A common strategy involves the modification of a readily available natural flavonoid scaffold. The following protocol describes a general method for the derivatization of a C-glycosylflavonoid by modifying the hydroxyl groups on the flavonoid backbone.
Experimental Protocol: Synthesis of Acylated C-Glycosylflavonoid Derivatives
This protocol outlines the acetylation of a C-glycosylflavonoid, a common derivatization to explore the role of hydroxyl groups in biological activity.
Materials and Reagents:
-
C-glycosylflavonoid (e.g., Vitexin or Orientin)
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the starting C-glycosylflavonoid (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Acylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (excess, e.g., 5-10 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate (B1210297)/hexane).
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Washing: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired acetylated derivative.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationship (SAR) Studies
SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity. For C-glycosylflavonoids, SAR studies often focus on the effects of the number and position of hydroxyl groups, the type and position of the sugar moiety, and the overall substitution pattern on the flavonoid core.
Data Presentation: Hypothetical SAR Data for this compound Derivatives
The following table summarizes hypothetical quantitative data for a series of synthesized this compound derivatives tested for their cytotoxic activity against a human cancer cell line (e.g., HeLa) and their antioxidant activity. This data is illustrative and based on typical SAR trends observed for flavonoids.
| Compound ID | R1 | R2 | R3 | R4 | Cytotoxicity (IC50, µM) | Antioxidant Activity (DPPH Scavenging, EC50, µM) |
| TAX-001 | OH | OH | H | Glucose | >100 | 55.2 |
| TAX-002 | OMe | OH | H | Glucose | 85.6 | 78.9 |
| TAX-003 | OH | OMe | H | Glucose | 92.1 | 65.4 |
| TAX-004 | OAc | OAc | H | Glucose | 65.3 | 95.1 |
| TAX-005 | OH | OH | OH | Glucose | 45.8 | 32.7 |
| TAX-006 | OH | OH | H | Rhamnose | >100 | 62.1 |
Interpretation of SAR Data:
-
Hydroxylation Pattern: The presence of a catechol moiety (adjacent hydroxyl groups, as in TAX-001 and TAX-005 ) is often correlated with higher antioxidant activity. The introduction of a third hydroxyl group at the R3 position (TAX-005 ) significantly increases both cytotoxicity and antioxidant activity, suggesting its importance for biological function.
-
Methylation and Acetylation: Methylation of the hydroxyl groups (TAX-002 , TAX-003 ) or their acetylation (TAX-004 ) generally leads to a decrease in antioxidant activity, indicating that free hydroxyl groups are crucial for radical scavenging. However, acylation might increase cell permeability, potentially leading to improved cytotoxicity as seen in TAX-004 .
-
Glycosylation: The nature of the sugar moiety can also influence activity. A change from glucose (TAX-001 ) to rhamnose (TAX-006 ) might slightly alter the biological profile, although in this hypothetical case, the effect is not pronounced.
Experimental Protocols for Key Biological Assays
Protocol 1: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Materials and Reagents:
-
HeLa cells (or other cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37 °C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH assay is a common and rapid method to screen the antioxidant activity of compounds.
Materials and Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
This compound derivatives (dissolved in methanol)
-
Ascorbic acid (positive control)
-
Methanol
-
96-well plate
Procedure:
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound solution at various concentrations.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. Determine the EC50 value (the concentration that scavenges 50% of the DPPH radicals).
Visualizations
Caption: General workflow for the synthesis of acylated C-glycosylflavonoid derivatives.
Caption: Hypothetical signaling pathway showing the antioxidant mechanism of a this compound derivative.
References
Evaluating the Anti-Proliferative Activity of a Novel Compound: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inhibition of cellular proliferation is a cornerstone of cancer research and the development of novel chemotherapeutic agents. This document provides a comprehensive set of protocols for evaluating the anti-proliferative activity of "Taxayuntin," a novel compound of interest. The described cell-based assays are designed to quantify the compound's effects on cell viability, proliferation, and cell cycle progression, as well as its ability to induce apoptosis. These assays are fundamental in the early stages of drug discovery to characterize the efficacy and mechanism of action of potential anti-cancer compounds.
Experimental Workflow Overview
The following diagram outlines the general experimental workflow for assessing the anti-proliferative properties of a test compound.
Caption: General experimental workflow for evaluating anti-proliferative activity.
Cell Viability Assay (MTT/MTS)
This initial assay is crucial for determining the concentration of this compound that inhibits cell growth by 50% (IC50). The MTT and MTS assays are colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Measurement: For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Data Presentation:
| Concentration of this compound (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Control) | 100 | 100 | 100 |
| 1 | 95 | 85 | 70 |
| 10 | 70 | 50 | 30 |
| 50 | 40 | 20 | 10 |
| 100 | 20 | 5 | 2 |
Cell Proliferation Assay (BrdU Incorporation)
To more directly measure the inhibition of cell proliferation, a BrdU (5-bromo-2'-deoxyuridine) incorporation assay can be performed. BrdU is a thymidine (B127349) analog that is incorporated into newly synthesized DNA during the S phase of the cell cycle.[1]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow for antibody binding.
-
Antibody Incubation: Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.
-
Substrate Addition: Add the enzyme substrate and measure the colorimetric or fluorescent signal.
-
Data Analysis: Quantify the amount of BrdU incorporation as a measure of cell proliferation.
Data Presentation:
| Concentration of this compound (µM) | Proliferation Index (OD) | % Inhibition of Proliferation |
| 0 (Control) | 1.2 | 0 |
| 10 | 0.8 | 33.3 |
| 50 | 0.4 | 66.7 |
| 100 | 0.1 | 91.7 |
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to undergo unlimited division and form colonies.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Compound Treatment: Treat the cells with different concentrations of this compound for 24 hours.
-
Incubation: Replace the treatment medium with fresh medium and incubate for 1-2 weeks, or until visible colonies are formed.
-
Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of colonies in each well.
Data Presentation:
| Concentration of this compound (µM) | Number of Colonies | % Inhibition of Colony Formation |
| 0 (Control) | 150 | 0 |
| 10 | 80 | 46.7 |
| 50 | 25 | 83.3 |
| 100 | 5 | 96.7 |
Cell Cycle Analysis by Flow Cytometry
To understand how this compound inhibits cell proliferation, cell cycle analysis is performed to determine if the compound causes cell cycle arrest at a specific phase.
Protocol:
-
Cell Treatment: Treat cells with this compound at the IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-binding dye such as propidium (B1200493) iodide (PI), which also contains RNase to remove RNA.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Data Presentation:
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control | 55 | 30 | 15 |
| This compound (IC50) | 20 | 10 | 70 |
Apoptosis Assay (Annexin V/PI Staining)
This assay determines if the anti-proliferative effect of this compound is due to the induction of apoptosis (programmed cell death).
Protocol:
-
Cell Treatment: Treat cells with this compound at the IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Control | 95 | 2 | 2 | 1 |
| This compound (IC50) | 40 | 35 | 20 | 5 |
Hypothetical Signaling Pathway Affected by this compound
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a taxane-like compound to induce apoptosis and inhibit proliferation. Taxanes are known to stabilize microtubules, leading to mitotic arrest and subsequent apoptosis.
References
Application Notes & Protocols: Assessing Microtubule Bundling Induced by Taxayuntin
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive set of protocols for characterizing the microtubule bundling activity of Taxayuntin, a novel investigational compound. The methodologies detailed herein cover both in vitro biochemical assays and cell-based imaging techniques to qualitatively and quantitatively assess the compound's effects on microtubule architecture. These protocols are designed to guide researchers in determining the potency and mechanism of action of new microtubule-targeting agents.
Introduction to Microtubule Dynamics
Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and the maintenance of cell shape. Their dynamic instability, a process of alternating growth and shrinkage, is tightly regulated. Certain therapeutic agents, particularly in oncology, function by disrupting this delicate balance.
This compound is presumed to be a novel agent that stabilizes microtubules and induces their formation into organized bundles. This action is characteristic of the taxane (B156437) class of drugs (e.g., paclitaxel), which potently suppress microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. The following protocols provide a framework for validating and quantifying the microtubule bundling effects of this compound.
Experimental Workflows and Signaling
The assessment of a novel microtubule bundling agent typically follows a hierarchical workflow, starting with simple, high-throughput in vitro assays and progressing to more complex cell-based imaging. The ultimate biological consequence of sustained microtubule bundling and mitotic arrest is often the activation of apoptotic signaling pathways.
Caption: Experimental workflow for characterizing this compound's activity.
Caption: Simplified signaling pathway initiated by microtubule disruption.
In Vitro Assessment Protocols
Protocol 1: Turbidity Assay for Microtubule Polymerization & Bundling
This assay measures the light scattering caused by microtubule formation and subsequent bundling in a spectrophotometer. Bundling results in a significant secondary increase in optical density (OD).
Materials:
-
Lyophilized tubulin (>99% pure)
-
Guanosine triphosphate (GTP)
-
This compound (stock solution in DMSO)
-
Paclitaxel (positive control)
-
DMSO (vehicle control)
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 1 mM MgCl₂, 1 mM EGTA.
-
Cuvettes and a temperature-controlled spectrophotometer (340 nm).
Method:
-
Preparation: Resuspend tubulin in ice-cold G-PEM buffer to a final concentration of 1 mg/mL (10 µM). Keep on ice.
-
Reaction Setup: In a pre-warmed 37°C cuvette, add G-PEM buffer, 1 mM GTP, and the desired concentration of this compound, Paclitaxel, or DMSO.
-
Initiation: Add the 1 mg/mL tubulin solution to the cuvette to start the polymerization. Mix gently by pipetting.
-
Measurement: Immediately place the cuvette in the spectrophotometer and record the OD at 340 nm every 30 seconds for 60 minutes at 37°C.
-
Analysis: Plot OD versus time. The initial sigmoidal curve represents polymerization. A secondary, steeper increase in OD indicates microtubule bundling.
Protocol 2: Electron Microscopy of Microtubule Bundles
This protocol allows for the direct, high-resolution visualization of microtubule bundles induced by this compound.
Materials:
-
Polymerized and bundled microtubules from Protocol 3.1.
-
Carbon-coated copper grids.
-
Uranyl acetate (B1210297) solution (2%).
-
Glow discharger.
-
Transmission Electron Microscope (TEM).
Method:
-
Sample Preparation: Perform the tubulin polymerization and bundling assay as described above with 10 µM tubulin and a saturating concentration of this compound.
-
Grid Preparation: Glow-discharge the carbon-coated grids to make them hydrophilic.
-
Adsorption: Apply 5 µL of the microtubule solution to the grid and allow it to adsorb for 60 seconds.
-
Washing: Wick away the excess solution with filter paper and wash the grid by floating it on three separate drops of G-PEM buffer.
-
Staining: Negatively stain the grid by placing it on a drop of 2% uranyl acetate for 30-60 seconds.
-
Drying: Wick away the stain and allow the grid to air dry completely.
-
Imaging: Observe the grids using a TEM. Acquire images at various magnifications to visualize individual microtubules and the architecture of the bundles.
Cell-Based Assessment Protocols
Protocol 3: Immunofluorescence Staining of the Microtubule Cytoskeleton
This method visualizes the effect of this compound on the microtubule network in cultured cells.
Materials:
-
HeLa or A549 cells cultured on glass coverslips.
-
This compound, Paclitaxel, and DMSO.
-
Methanol (B129727) (ice-cold) or Paraformaldehyde (4%).
-
Phosphate-Buffered Saline (PBS).
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Mouse anti-α-tubulin antibody.
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG.
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole).
-
Mounting medium.
Method:
-
Cell Treatment: Seed cells on coverslips and allow them to adhere for 24 hours. Treat the cells with various concentrations of this compound (e.g., 1 nM - 1 µM), Paclitaxel (10 nM), or DMSO for 4-18 hours.
-
Fixation: Wash cells with PBS. Fix with ice-cold methanol for 10 minutes at -20°C or with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: If using PFA fixation, wash with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA for 1 hour.
-
Antibody Incubation: Incubate with primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash three times with PBS.
-
Secondary Antibody: Incubate with fluorescently labeled secondary antibody and DAPI (for nuclear staining) for 1 hour in the dark.
-
Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize using a fluorescence or confocal microscope. Look for the formation of thick microtubule bundles and asters, particularly in mitotic cells.
Quantitative Data Presentation
The data gathered from the described protocols should be quantified and presented clearly. Below are example tables summarizing hypothetical results for this compound compared to controls.
Table 1: In Vitro Microtubule Assembly and Bundling Parameters
| Compound | Polymerization EC₅₀ (µM) | Bundling Index (ΔOD/min) | Bundle Thickness (nm) (from TEM) |
|---|---|---|---|
| Vehicle (DMSO) | > 50 | 0.001 ± 0.0005 | N/A |
| Paclitaxel (Control) | 0.8 ± 0.1 | 0.025 ± 0.003 | 150 ± 25 |
| This compound | 1.2 ± 0.2 | 0.031 ± 0.004 | 180 ± 30 |
Data are presented as mean ± standard deviation.
Table 2: Cell-Based Microtubule Disruption and Cytotoxicity
| Compound | Bundling IC₅₀ (nM) (from Immunofluorescence) | Mitotic Arrest IC₅₀ (nM) | Cytotoxicity GI₅₀ (nM) (72h) |
|---|---|---|---|
| Vehicle (DMSO) | > 1000 | > 1000 | > 10,000 |
| Paclitaxel (Control) | 5.5 ± 0.9 | 8.1 ± 1.1 | 4.2 ± 0.7 |
| This compound | 7.2 ± 1.1 | 10.5 ± 1.5 | 6.8 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Evaluating the In Vivo Efficacy of Taxayuntin in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxayuntin, a novel compound derived from Taxus mairei, has demonstrated promising anticancer properties in preliminary studies. This document provides detailed application notes and standardized protocols for evaluating the in vivo efficacy of this compound using xenograft models. These guidelines are intended to assist researchers in designing and executing robust preclinical studies to assess the therapeutic potential of this agent. The protocols outlined below cover animal model selection, tumor establishment, drug administration, and efficacy evaluation.
While specific data on this compound is emerging, an aqueous extract of Taxus mairei (AETC) has shown significant inhibition of NCI-N87 human gastric cancer cell xenograft tumors in nude mice, providing a strong rationale for the evaluation of its purified components like this compound[1]. The methodologies described herein are based on established best practices for in vivo anticancer drug testing in xenograft models[2][3][4][5].
Key Experimental Considerations
Successful evaluation of this compound's in vivo efficacy hinges on careful experimental design and execution. Key considerations include the selection of an appropriate cell line and mouse strain, meticulous tumor implantation and measurement, and a well-defined dosing regimen.
Animal Models
The choice of an immunodeficient mouse model is critical to prevent the rejection of human tumor xenografts. Commonly used strains include:
-
Athymic Nude Mice: These mice lack a thymus and are deficient in T-lymphocytes, making them suitable for the engraftment of many human tumor cell lines.
-
Severe Combined Immunodeficiency (SCID) Mice: Lacking both T and B lymphocytes, SCID mice offer a more immunosuppressed environment, which can be beneficial for less aggressive tumor models.
-
NOD-SCID Gamma (NSG) Mice: These mice have a higher degree of immunodeficiency, lacking T cells, B cells, and functional natural killer (NK) cells, which allows for the engraftment of a wider range of human tumors, including patient-derived xenografts (PDXs).
Tumor Models
-
Cell Line-Derived Xenografts (CDX): These are established by implanting cultured human cancer cells into immunodeficient mice. CDX models are highly reproducible and are suitable for initial efficacy screening.
-
Patient-Derived Xenografts (PDX): PDX models involve the direct implantation of a patient's tumor tissue into an immunodeficient mouse. These models are believed to better recapitulate the heterogeneity and microenvironment of human tumors, offering higher predictive value for clinical outcomes.
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous xenograft model, a widely used method for assessing the efficacy of novel anticancer agents.
Materials:
-
Human cancer cell line (e.g., NCI-N87 for gastric cancer)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (optional, can enhance tumor take rate)
-
Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions (37°C, 5% CO2) to ~80% confluency. Ensure cells are in the exponential growth phase.
-
Cell Preparation: On the day of implantation, harvest the cells using Trypsin-EDTA, wash them with sterile PBS, and perform a cell count with viability assessment (e.g., trypan blue exclusion). Cell viability should be greater than 95%.
-
Cell Suspension: Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel® at the desired concentration. Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension (typically 100-200 µL) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily for tumor development. Once tumors become palpable, use calipers to measure the length and width of the tumors every 2-3 days.
Protocol 2: this compound Administration and Efficacy Monitoring
Materials:
-
This compound (formulated in a suitable vehicle)
-
Vehicle control (e.g., saline, DMSO/Cremophor solution)
-
Dosing syringes and needles (appropriate for the route of administration)
-
Animal balance
Procedure:
-
Animal Randomization: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound via the chosen route (e.g., intraperitoneal, intravenous, or oral gavage) according to the dosing schedule. The control group should receive an equivalent volume of the vehicle.
-
Tumor Measurement: Continue to measure tumor volume and body weight every 2-3 days throughout the study. Tumor volume can be calculated using the formula: Volume = (Length × Width²)/2 .
-
Endpoint Analysis: The study can be terminated when tumors in the control group reach a specific size, or at a predetermined time point. At the end of the study, humanely euthanize the mice. Excise the tumors and record their final weight.
Data Presentation and Analysis
Quantitative data should be summarized in tables for clear comparison. Key metrics for evaluating efficacy include:
-
Tumor Growth Inhibition (TGI): This is a primary endpoint for assessing antitumor activity. It can be calculated using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100
-
Tumor Weight: Final tumor weights provide another measure of efficacy.
-
Body Weight: Monitoring body weight is crucial for assessing the general toxicity of the treatment. A significant loss of body weight (e.g., >20%) may indicate toxicity.
Table 1: Example Data Summary for In Vivo Efficacy of this compound
| Treatment Group | Dosage & Schedule | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) | Change in Body Weight (%) |
| Vehicle Control | - | - | |||
| This compound | X mg/kg, daily | ||||
| This compound | Y mg/kg, daily | ||||
| Positive Control | Z mg/kg, daily |
Potential Signaling Pathways of this compound
While the precise mechanism of this compound is under investigation, many taxane-class compounds exert their anticancer effects by interfering with microtubule function, leading to cell cycle arrest and apoptosis. Additionally, compounds isolated from Taxus species have been shown to modulate key signaling pathways involved in cell proliferation, survival, and inflammation, such as the MAPK and NF-κB pathways. For instance, Taxifolin, another natural compound, has been shown to suppress the MAPK signaling pathway. The viral Tax protein (unrelated to taxanes) is known to activate the NF-κB pathway. Given the broad bioactivity of compounds from this genus, a potential mechanism for this compound could involve the modulation of these critical pathways.
Caption: Hypothetical signaling pathway for this compound's anticancer activity.
Experimental Workflow
A well-defined workflow is essential for the successful execution of in vivo efficacy studies. The following diagram illustrates a typical workflow for evaluating this compound in a xenograft model.
References
- 1. Advancements in the Cultivation, Active Components, and Pharmacological Activities of Taxus mairei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 5. benchchem.com [benchchem.com]
Methods for determining the solubility and stability of Taxayuntin in different formulations
Application Notes & Protocols for Determining the Solubility and Stability of Taxayuntin
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a taxane (B156437) diterpenoid, a class of compounds originally isolated from yew trees (genus Taxus)[1]. This class includes the prominent anti-cancer drug, Taxol[1]. Given its structural complexity, this compound, like many natural products, is presumed to exhibit poor aqueous solubility and susceptibility to degradation under certain environmental conditions. Understanding and quantifying the solubility and stability of this compound in various formulations is a critical step in early-stage drug development. These properties directly influence bioavailability, manufacturability, storage conditions, and ultimately, the therapeutic efficacy and safety of the final drug product.
This document provides detailed protocols for determining the kinetic and thermodynamic solubility of this compound, as well as its stability under forced degradation conditions, aligning with methodologies suitable for natural products and guidelines from the International Council for Harmonisation (ICH)[2][3][4].
Part 1: Solubility Determination of this compound
Application Note 1: Principles of Solubility Assessment
Solubility is a key physicochemical parameter that dictates the dissolution rate and subsequent absorption of a drug substance. For a compound like this compound, which is likely a poorly soluble molecule similar to other flavonoids and taxanes, it is crucial to assess its solubility in a range of relevant media. We will describe two common methods: the kinetic solubility assay for high-throughput screening and the gold-standard shake-flask method for determining thermodynamic equilibrium solubility.
Experimental Workflow for Solubility Assessment
Caption: Workflow for this compound solubility determination.
Protocol 1.1: Kinetic Solubility by Turbidimetry
This high-throughput method measures the solubility of a compound based on its precipitation from a DMSO stock solution upon addition to an aqueous buffer.
-
Materials & Equipment:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (UV-transparent)
-
Multichannel pipette
-
Plate reader with turbidimetric or nephelometric measurement capabilities
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
-
Add 2 µL of the this compound stock solution to the wells in triplicate, resulting in a final concentration of 100 µM. Mix well by gentle pipetting.
-
Include blank wells containing 2 µL of DMSO in 198 µL of PBS.
-
Incubate the plate at room temperature (25°C) for 2 hours, protected from light.
-
Measure the absorbance (turbidity) at a suitable wavelength (e.g., 620 nm).
-
The concentration at which precipitation is first observed is recorded as the kinetic solubility. A calibration curve with a compound of known solubility can be used for quantification.
-
Protocol 1.2: Thermodynamic Solubility by Shake-Flask Method
This method determines the equilibrium solubility and is considered the gold standard.
-
Materials & Equipment:
-
This compound (solid powder)
-
Selected formulation buffers (e.g., pH 2.0, 4.5, 6.8, 7.4) and co-solvents (e.g., PEG 400, Polysorbate 80).
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Syringe filters (0.22 µm)
-
-
Procedure:
-
Add an excess amount of solid this compound powder to a series of vials containing 1 mL of each test formulation/buffer. Ensure solid material is visible.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for 48-72 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated stability-indicating HPLC-UV method.
-
Data Presentation: this compound Solubility
| Formulation Medium | Temperature (°C) | Method | Solubility (µg/mL) ± SD |
| pH 2.0 Buffer (0.1 N HCl) | 25 | Shake-Flask | 1.5 ± 0.2 |
| pH 4.5 Acetate Buffer | 25 | Shake-Flask | 3.8 ± 0.4 |
| pH 6.8 Phosphate Buffer | 25 | Shake-Flask | 5.2 ± 0.5 |
| pH 7.4 Phosphate Buffer | 25 | Shake-Flask | 5.5 ± 0.6 |
| pH 7.4 PBS | 25 | Kinetic | >10 (at 100 µM) |
| Water | 25 | Shake-Flask | 2.1 ± 0.3 |
| 20% PEG 400 in Water | 25 | Shake-Flask | 85.4 ± 7.9 |
| 5% Polysorbate 80 in Water | 25 | Shake-Flask | 152.7 ± 14.1 |
Note: Data shown is hypothetical and for illustrative purposes only.
Part 2: Stability Assessment of this compound
Application Note 2: Principles of Stability Testing
Stability testing provides evidence on how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation (stress testing) is conducted to identify potential degradation products and establish the intrinsic stability of the molecule. This data is essential for developing a stability-indicating analytical method and for determining proper storage conditions and shelf-life. The protocols are based on ICH guidelines Q1A(R2) and Q1B.
Experimental Workflow for Stability Assessment
Caption: Workflow for this compound forced degradation study.
Protocol 2.1: Forced Degradation Study
This protocol evaluates the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
-
Materials & Equipment:
-
This compound solution (e.g., 1 mg/mL in acetonitrile (B52724) or a suitable solvent)
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Thermostatic oven
-
Photostability chamber (compliant with ICH Q1B)
-
HPLC-UV/MS system
-
-
Procedure:
-
Sample Preparation: For each condition, mix 1 mL of this compound stock solution with 1 mL of the respective stressor solution. For thermal and photolytic studies, use the stock solution directly or in a chosen formulation buffer.
-
Acid Hydrolysis: Mix with 0.1 N HCl. Incubate at 60°C. If no degradation is observed after 8 hours, repeat with 1 N HCl.
-
Base Hydrolysis: Mix with 0.1 N NaOH. Keep at room temperature. If degradation is too rapid, cool the sample. If it is too slow, increase the temperature.
-
Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Place the this compound solution (in a sealed vial) in an oven at 60°C. A solid-state thermal study should also be performed.
-
Photostability: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of degradation products. Mass spectrometry (MS) can be used to help identify degradants.
-
Data Presentation: this compound Forced Degradation
| Stress Condition | Time (h) | % this compound Remaining | No. of Degradation Products | Major Degradant (% Peak Area) |
| 0.1 N HCl, 60°C | 24 | 88.2 | 2 | 5.7 (at RRT 0.85) |
| 0.1 N NaOH, 25°C | 8 | 45.1 | 4 | 22.3 (at RRT 0.72) |
| 3% H₂O₂, 25°C | 24 | 92.5 | 1 | 3.1 (at RRT 1.15) |
| Thermal, 60°C | 72 | 98.1 | 1 | 1.2 (at RRT 0.91) |
| Photolytic (ICH Q1B) | - | 75.9 | 3 | 11.8 (at RRT 0.95) |
Note: Data shown is hypothetical and for illustrative purposes only. RRT = Relative Retention Time.
Conclusion
The protocols and methodologies outlined in this document provide a comprehensive framework for characterizing the solubility and stability of this compound. The resulting data are fundamental for guiding formulation development, establishing analytical specifications, and ensuring the overall quality, safety, and efficacy of any potential drug product. Adherence to systematic evaluation as described is a prerequisite for successful preclinical and clinical development.
References
Application Notes: Targeted Delivery of Taxayuntin via Anti-RY-Functionalized Liposomes for Metastatic Adenocarcinoma of the Pancreas
Introduction
Taxayuntin is a potent and selective small molecule inhibitor of Kinase X (KX), a serine/threonine kinase aberrantly overexpressed in several aggressive malignancies, including metastatic adenocarcinoma of the pancreas. The KX signaling cascade is a critical driver of tumor proliferation, angiogenesis, and metastasis. While this compound has demonstrated significant anti-tumor activity, its clinical utility has been hampered by poor aqueous solubility, off-target toxicities, and rapid systemic clearance. To overcome these limitations, we have developed a targeted drug delivery system consisting of this compound encapsulated within liposomes surface-functionalized with monoclonal antibodies against Receptor Y (RY). RY, a transmembrane glycoprotein, is highly overexpressed on the surface of pancreatic adenocarcinoma cells, making it an ideal target for receptor-mediated endocytosis. This targeted liposomal formulation, hereafter referred to as Anti-RY-Taxayuntin-Liposomes, is designed to enhance the therapeutic index of this compound by increasing its local concentration at the tumor site while minimizing systemic exposure.
Principle of the Method
The Anti-RY-Taxayuntin-Liposome system leverages the principles of active targeting to deliver its therapeutic payload specifically to cancer cells. The liposomal nanocarrier protects this compound from degradation in the bloodstream, improves its pharmacokinetic profile, and reduces off-target effects. The anti-RY antibodies conjugated to the liposome (B1194612) surface recognize and bind to the RY receptors on pancreatic adenocarcinoma cells, triggering receptor-mediated endocytosis. Once internalized, the liposomes are trafficked to endosomes and lysosomes, where the acidic environment facilitates the release of encapsulated this compound into the cytoplasm. The released this compound then binds to and inhibits Kinase X, leading to the downstream suppression of pro-survival signaling pathways and ultimately inducing apoptosis in the cancer cells.
Experimental Data
Table 1: Physicochemical Properties of Liposomal Formulations
| Formulation | Mean Diameter (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD | Encapsulation Efficiency (%) ± SD |
| Plain Liposomes | 110.5 ± 4.2 | 0.15 ± 0.03 | -25.8 ± 1.5 | N/A |
| This compound-Liposomes | 115.2 ± 5.1 | 0.18 ± 0.02 | -23.4 ± 1.8 | 92.5 ± 3.7 |
| Anti-RY-Taxayuntin-Liposomes | 125.8 ± 6.3 | 0.21 ± 0.04 | -18.9 ± 2.1 | 90.8 ± 4.1 |
Table 2: In Vitro Cytotoxicity (IC50) in Pancreatic Adenocarcinoma Cell Lines
| Formulation | RY-Positive Cells (Panc-1) IC50 (nM) | RY-Negative Cells (BxPC-3) IC50 (nM) |
| Free this compound | 150.7 | 145.3 |
| This compound-Liposomes | 120.4 | 115.8 |
| Anti-RY-Taxayuntin-Liposomes | 25.6 | 110.2 |
Experimental Protocols
Protocol 1: Preparation of Anti-RY-Taxayuntin-Liposomes
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Maleimide)
-
This compound
-
Anti-RY monoclonal antibody, thiolated
-
Chloroform, Methanol
-
HEPES buffer (20 mM, pH 7.4)
-
Sephadex G-50 column
Procedure:
-
Lipid Film Hydration:
-
Dissolve DSPC, cholesterol, DSPE-PEG2000, and DSPE-PEG2000-Maleimide (molar ratio 55:40:4:1) in a chloroform/methanol (2:1 v/v) mixture in a round-bottom flask.
-
Add this compound to the lipid mixture at a 1:10 drug-to-lipid molar ratio.
-
Remove the organic solvents using a rotary evaporator under vacuum at 60°C to form a thin lipid film.
-
Further dry the film under a stream of nitrogen gas for 1 hour to remove any residual solvent.
-
Hydrate the lipid film with HEPES buffer by gentle rotation at 65°C for 1 hour to form multilamellar vesicles (MLVs).
-
-
Liposome Extrusion:
-
Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a 65°C water bath.
-
Extrude the suspension 21 times through a 100 nm polycarbonate membrane using a mini-extruder at 65°C to form unilamellar vesicles (liposomes).
-
-
Antibody Conjugation:
-
Add thiolated anti-RY antibody to the maleimide-functionalized this compound-liposome suspension at a 1:100 antibody-to-lipid molar ratio.
-
Incubate the mixture overnight at 4°C with gentle stirring to allow for the formation of a stable thioether bond.
-
-
Purification:
-
Separate the antibody-conjugated liposomes from unconjugated antibodies and unencapsulated drug by size exclusion chromatography using a Sephadex G-50 column, with HEPES buffer as the mobile phase.
-
Collect the liposomal fractions and store them at 4°C.
-
Protocol 2: Characterization of Liposomes
1. Size and Zeta Potential:
-
Dilute the liposome samples with deionized water.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
2. Encapsulation Efficiency:
-
Disrupt a known amount of the purified liposomal formulation using a suitable solvent (e.g., methanol).
-
Quantify the total amount of this compound using a validated HPLC method.
-
The encapsulation efficiency (EE) is calculated as:
-
EE (%) = (Amount of encapsulated drug / Initial amount of drug) x 100
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Panc-1 (RY-positive) and BxPC-3 (RY-negative) cell lines
-
DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Free this compound, this compound-Liposomes, and Anti-RY-Taxayuntin-Liposomes
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Seed Panc-1 and BxPC-3 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of free this compound, this compound-Liposomes, and Anti-RY-Taxayuntin-Liposomes for 48 hours. Use untreated cells as a control.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability (%) relative to the untreated control and determine the IC50 values (the concentration of drug that inhibits 50% of cell growth).
Visualizations
Caption: Hypothetical signaling pathway of Kinase X (KX) and its inhibition by this compound.
Caption: Workflow for the synthesis and evaluation of Anti-RY-Taxayuntin-Liposomes.
Caption: Logical relationship of the components in the targeted drug delivery system.
Application Notes and Protocols for the Purification of Taxayuntin from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Taxayuntin, a member of the taxane (B156437) family of diterpenoids, from plant sources, primarily species of the Taxus genus. The methodologies described herein are based on established techniques for taxane purification and are intended to guide researchers in obtaining high-purity this compound for further studies and drug development.
Introduction
This compound, like other taxanes such as Paclitaxel (Taxol), is a compound of significant interest due to its potential pharmacological activities. Effective purification from complex plant matrices is a critical step in its research and development. The protocols outlined below cover the primary stages of purification: extraction of the crude material from plant biomass, followed by chromatographic separation and final purification steps. The choice of method will depend on the starting material, desired purity, and available equipment.
Extraction of Crude Taxane Extract
The initial step involves the extraction of taxanes from the plant material (e.g., leaves, bark). Various solvent extraction techniques can be employed.
Solvent Extraction Methods
Solvent extraction is the most common initial step to separate taxanes from the raw plant materials[1]. The choice of solvent and extraction method is crucial for maximizing the yield.
Protocol 2.1.1: Maceration
-
Preparation of Plant Material: Air-dry the plant material (e.g., Taxus yunnanensis needles or bark) at ambient temperature and grind it to a fine powder (approximately 0.001 to 10 mm³)[2].
-
Extraction: Immerse the ground plant material in a polar solvent such as 95% ethanol (B145695) or methanol[2]. A common solvent-to-solid ratio is 10:1 (v/w).
-
Incubation: Allow the mixture to stand for 24-72 hours at room temperature with occasional agitation.
-
Filtration: Filter the mixture to separate the liquid extract from the solid plant debris.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of 30-40°C to obtain a crude extract[3].
Protocol 2.1.2: Soxhlet Extraction
Soxhlet extraction provides a more efficient extraction by continuously washing the plant material with fresh solvent[1].
-
Preparation: Place the finely ground plant material in a thimble within the Soxhlet apparatus.
-
Extraction: Use a suitable solvent, such as methanol (B129727) or ethanol. The extraction is typically run for 21 hours.
-
Concentration: After extraction, concentrate the solvent to yield the crude extract.
Protocol 2.1.3: Pressurized Liquid Extraction (PLE)
PLE utilizes high pressure to maintain solvents in a liquid state above their boiling points, leading to higher extraction efficiency in a shorter time.
-
Sample Preparation: Mix the ground plant material with a dispersing agent like diatomaceous earth.
-
Extraction Parameters:
-
Solvent: Methanol has been shown to be an effective extractant for taxoids.
-
Temperature and Pressure: Optimal conditions will vary, but high pressure is a key feature of this method.
-
-
Extraction Cycles: Perform multiple extraction cycles (e.g., four consecutive cycles) for quantitative isolation.
| Extraction Method | Typical Solvent | Key Parameters | Advantage |
| Maceration | Methanol, Ethanol | Room temperature, 24-72 hours | Simple, low equipment cost |
| Soxhlet Extraction | Methanol, Ethanol | 21 hours | High extraction efficiency |
| Pressurized Liquid Extraction (PLE) | Methanol | High pressure, elevated temperature | Rapid, efficient, less solvent |
Purification of this compound
Following extraction, the crude extract contains a complex mixture of compounds. Further purification is necessary to isolate this compound. This is typically achieved through a series of chromatographic steps.
Liquid-Liquid Partitioning
This step is used to perform an initial cleanup of the crude extract.
Protocol 3.1.1: Dichloromethane-Water Partitioning
-
Dissolution: Dissolve the concentrated crude extract in a mixture of water and a suitable organic solvent like dichloromethane.
-
Extraction: Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collection: Collect the organic layer (dichloromethane), which will contain the taxanes.
-
Concentration: Concentrate the organic layer to obtain a partially purified extract.
Column Chromatography
Column chromatography is a primary method for separating individual taxanes from the complex mixture. Both normal-phase and reverse-phase chromatography are utilized.
Protocol 3.2.1: Reverse-Phase Liquid Chromatography (RPLC)
RPLC is effective for separating taxanes based on their hydrophobicity.
-
Column Preparation: Pack a column with a reverse-phase adsorbent (e.g., C18 silica).
-
Sample Loading: Dissolve the partially purified extract in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of a polar mobile phase, such as a mixture of water and an organic solvent like methanol or acetonitrile (B52724). The elution order will be from more polar to less polar compounds.
-
Fraction Collection: Collect fractions and analyze them for the presence of this compound using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining high-purity this compound, preparative HPLC is often the final purification step.
Protocol 3.3.1: Prep-HPLC for Taxane Purification
-
System: A preparative HPLC system equipped with a suitable detector (e.g., UV).
-
Column: A high-resolution, large-inner-diameter preparative column (e.g., C18).
-
Mobile Phase: An optimized mixture of solvents. For taxanes, a common mobile phase is a gradient of acetonitrile and water.
-
Optimized Conditions: The following conditions were optimized for the purification of two taxanes, 10-deacetyltaxol (B21601) and paclitaxel, and can serve as a starting point for this compound purification:
-
Flow Rate: 10 mL/min
-
Injection Volume: 0.5 mL
-
Column Temperature: 30 °C
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC. Purity levels exceeding 95% can be achieved with this method.
| Purification Stage | Technique | Principle | Typical Solvents/Adsorbents |
| Initial Cleanup | Liquid-Liquid Partitioning | Differential solubility | Dichloromethane, Water |
| Separation | Column Chromatography (RPLC) | Differential partitioning | C18 Silica, Acetonitrile/Water |
| High Purity | Preparative HPLC | High-resolution separation | C18 Column, Acetonitrile/Water |
Experimental Workflow
The overall workflow for the purification of this compound from plant extracts can be visualized as follows:
Caption: Workflow for this compound Purification.
Characterization of Purified this compound
The identity and purity of the final product should be confirmed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the isolated compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the purified compound.
By following these detailed protocols and workflows, researchers can effectively purify this compound from plant extracts, enabling further investigation into its chemical properties and biological activities.
References
- 1. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]
- 3. KR960037667A - Extraction of Taxol-Containing Substances from Taxus Plants - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Taxayuntin for In vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of Taxayuntin for in vivo studies. Given that this compound is a flavonoid, data and protocols for structurally similar flavonoids, such as apigenin, are used as a proxy to provide actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern for in vivo studies?
A1: this compound is a flavonoid compound. Like many flavonoids, it possesses a lipophilic chemical structure, which leads to poor water solubility. For in vivo studies, particularly for intravenous administration, the compound must be dissolved in an aqueous vehicle. Poor solubility can lead to precipitation upon administration, causing potential toxicity and unreliable pharmacokinetic data. For oral administration, poor aqueous solubility is a major factor contributing to low bioavailability, as the compound's dissolution in gastrointestinal fluids is a prerequisite for absorption.
Q2: What are the primary strategies to improve the aqueous solubility of this compound?
A2: The main strategies can be categorized into three groups:
-
Physical Modifications: These methods alter the physical properties of the drug particles to enhance dissolution. Key techniques include particle size reduction (micronization and nanosuspension) and creating amorphous solid dispersions.
-
Chemical Modifications: These approaches involve altering the chemical properties of the drug molecule or its immediate environment. This includes pH adjustment and the formation of more soluble derivatives.
-
Formulation Approaches: This involves the use of excipients to increase solubility. Common methods include complexation with cyclodextrins, and the use of co-solvents, and lipid-based formulations like liposomes and nanoemulsions.[1]
Q3: Which solubility enhancement technique is best suited for intravenous (IV) administration of this compound?
A3: For IV administration, the formulation must be a clear, sterile, and particle-free solution to prevent embolism and other adverse effects.[2][3] Suitable techniques include:
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation can significantly increase its solubility.[4]
-
Co-solvents: Using a mixture of water and a biocompatible organic solvent (e.g., ethanol (B145695), propylene (B89431) glycol, PEG 400) can increase the solubility of hydrophobic compounds.
-
Cyclodextrin (B1172386) Complexation: Encapsulating this compound within a cyclodextrin molecule can create a water-soluble inclusion complex.[5]
-
Lipid-Based Formulations: Nanoemulsions or liposomes can carry the drug in a solubilized state suitable for IV injection.
It is crucial to ensure that any excipients used are safe for parenteral administration and do not interfere with the compound's pharmacology.
Troubleshooting Guides
Issue 1: Low Dissolution Rate of this compound in Aqueous Buffers
Problem: You are observing a very slow or incomplete dissolution of this compound powder in physiological buffers (e.g., PBS pH 7.4), which is hindering the progress of your in vitro assays and formulation development.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Crystallinity | Prepare an amorphous solid dispersion of this compound with a suitable polymer (e.g., PVP K30, HPMC-AS). | The amorphous form will have a higher energy state, leading to faster dissolution. |
| Large Particle Size | Reduce the particle size of this compound through micronization or by preparing a nanosuspension. | Increased surface area will lead to a faster dissolution rate according to the Noyes-Whitney equation. |
| pH is not optimal for solubility | Determine the pKa of this compound and test its solubility at different pH values. Adjust the buffer pH accordingly. | For acidic flavonoids, increasing the pH above their pKa will ionize the molecule and increase solubility. The opposite is true for basic flavonoids. |
Issue 2: Precipitation of this compound upon Dilution of a Stock Solution
Problem: Your this compound stock solution (likely in an organic solvent like DMSO) precipitates when diluted into an aqueous buffer for your experiments.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Exceeding Aqueous Solubility Limit | 1. Lower the final concentration of this compound in the aqueous medium. 2. Incorporate a solubilizing agent like a cyclodextrin (e.g., HP-β-CD) or a surfactant (e.g., Tween 80) in the aqueous buffer before adding the stock solution. | 1. The concentration will be below the solubility limit, preventing precipitation. 2. The solubilizing agent will increase the apparent solubility of this compound in the aqueous phase. |
| Solvent Shock | Add the stock solution to the aqueous buffer slowly while vortexing vigorously to ensure rapid mixing and prevent localized high concentrations. | Improved dispersion of the drug molecules may prevent immediate precipitation. |
Issue 3: Low Entrapment Efficiency in Lipid-Based Formulations
Problem: You are preparing a liposomal or nanoemulsion formulation of this compound, but the entrapment efficiency is unacceptably low, leading to wasted compound and an ineffective delivery system.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor affinity of this compound for the lipid phase | Screen different lipids and oils to find a composition in which this compound has higher solubility. | Higher solubility in the lipid core will lead to better partitioning and higher entrapment efficiency. |
| Suboptimal drug-to-lipid ratio | Optimize the ratio of this compound to the lipid components in your formulation. | A proper balance will ensure that the lipid carrier is not oversaturated, which can lead to drug precipitation. |
| Inefficient homogenization or sonication | Adjust the parameters of your homogenization or sonication process (e.g., time, power, temperature) to ensure the formation of stable, well-dispersed nanoparticles. | Smaller and more uniform nanoparticles often have better drug loading capacity and stability. |
Quantitative Data Summary
The following tables summarize quantitative data on the solubility of apigenin, a close structural analog of this compound, and the enhancement achieved through various techniques.
Table 1: Solubility of Apigenin in Different Solvents
| Solvent | Temperature (°C) | Solubility (µg/mL) | Reference |
| Water | 25 | 1.35 | |
| Water (pH 7.5) | 25 | 2.16 | |
| Methanol | 25 | Data not specified | |
| Ethanol | 25 | Data not specified | |
| Capryol™ 90 (oil) | Not specified | 1.39 ± 0.03 | |
| Tween 80 (surfactant) | Not specified | 26.59 ± 1.16 | |
| Transcutol® HP (co-surfactant) | Not specified | 18.16 ± 0.43 |
Table 2: Enhancement of Apigenin Solubility using Formulation Strategies
| Formulation Strategy | Carrier/System | Solubility Enhancement (fold) | Final Apparent Solubility (µg/mL) | Reference |
| Solid Dispersion | Pluronic® F-127 | ~186 | 252 ± 1 | |
| Phospholipid Phytosome | Phospholipid | >36 | >77.76 | |
| Polymeric Micelles | Pluronic® P123 / Solutol HS15 | 148 | 320.8 | |
| Cyclodextrin Complexation | HP-β-CD | Data not specified | Concentration dependent |
Table 3: pH-Dependent Solubility of Flavonoids
| Flavonoid | pH 1.5 Solubility (g/L) | pH 8.0 Solubility (g/L) | Fold Increase | Reference |
| Hesperetin | 0.00006 | 0.00024 | 4 | |
| Naringenin | 0.000025 | 0.0001 | 4 |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
This method aims to convert crystalline this compound into a more soluble amorphous form by dispersing it in a polymer matrix.
-
Dissolution: Dissolve this compound and a polymer carrier (e.g., Poloxamer 188 or PVP K30) in a suitable organic solvent (e.g., ethanol or acetone) in a predetermined ratio (e.g., 1:4 drug-to-polymer).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.
-
Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried film and pulverize it into a fine powder using a mortar and pestle.
-
Storage: Store the resulting solid dispersion in a desiccator to prevent moisture absorption and recrystallization.
-
Characterization: Characterize the solid dispersion for amorphicity (using XRD or DSC) and determine the enhancement in dissolution rate compared to the pure drug.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Co-precipitation
This protocol describes the formation of a water-soluble complex by encapsulating this compound within a cyclodextrin molecule.
-
Cyclodextrin Solution: Prepare an aqueous solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) at a known concentration.
-
This compound Solution: Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol).
-
Complexation: Slowly add the this compound solution to the cyclodextrin solution while stirring continuously.
-
Equilibration: Seal the mixture and stir at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Filtration/Lyophilization:
-
For characterization of solubility enhancement, filter the solution through a 0.22 µm filter to remove any undissolved drug and analyze the filtrate for this compound concentration.
-
To obtain a solid complex, freeze-dry (lyophilize) the solution to get a powdered form of the inclusion complex.
-
-
Characterization: Confirm complex formation using techniques like DSC, FTIR, or NMR spectroscopy. Evaluate the increase in aqueous solubility.
Visualizations
Caption: A logical workflow for developing a formulation to improve this compound's aqueous solubility.
Caption: Key strategies to overcome the poor aqueous solubility of this compound for improved in vivo performance.
References
- 1. benchchem.com [benchchem.com]
- 2. contractpharma.com [contractpharma.com]
- 3. pharmanow.live [pharmanow.live]
- 4. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 5. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Taxane Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming taxane (B156437) resistance in cancer cell lines. All experimental protocols are detailed, and quantitative data is summarized for ease of comparison.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of taxane resistance observed in cancer cell lines?
A1: Resistance to taxanes, such as paclitaxel (B517696) and docetaxel, is a multifaceted phenomenon. The most commonly observed mechanisms in cancer cell lines include:
-
Overexpression of Drug Efflux Pumps: The most prominent mechanism is the upregulation of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1/ABCB1). These transporters actively pump taxanes out of the cell, reducing the intracellular drug concentration to sub-therapeutic levels.[1][2]
-
Alterations in Microtubule Dynamics: Since taxanes target β-tubulin to stabilize microtubules, changes in this target can confer resistance. This includes mutations in the β-tubulin gene that prevent effective drug binding, as well as changes in the expression of different tubulin isotypes, such as the overexpression of βIII-tubulin.[3][4]
-
Evasion of Apoptosis: Cancer cells can develop resistance by upregulating anti-apoptotic proteins, such as Bcl-2 and Bcl-xL. These proteins prevent the induction of programmed cell death, which is the ultimate goal of taxane therapy.[4]
-
Activation of Pro-Survival Signaling Pathways: The activation of pathways like the PI3K/AKT/mTOR signaling cascade can promote cell survival and proliferation, thereby counteracting the cytotoxic effects of taxanes.
Q2: How can I establish a taxane-resistant cancer cell line in the lab?
A2: The most common method is through continuous exposure to gradually increasing concentrations of the taxane drug. This process mimics the development of acquired resistance in a clinical setting. A detailed protocol for this procedure is provided in the "Experimental Protocols" section of this guide.
Q3: What are the first steps to take when my cell line shows unexpected resistance to a taxane?
A3: First, confirm the viability and health of your parental (non-resistant) cell line and verify the concentration and integrity of your taxane stock solution. Next, perform a dose-response assay (IC50 determination) to quantify the level of resistance. If resistance is confirmed, you can then investigate the underlying mechanisms, starting with checking for the overexpression of P-glycoprotein (MDR1).
Q4: What are some common strategies to overcome taxane resistance in vitro?
A4: Several strategies can be employed to overcome taxane resistance in cell culture models:
-
Co-administration with an Efflux Pump Inhibitor: Using a P-gp inhibitor, such as verapamil, can restore sensitivity to taxanes in cells that overexpress this transporter.
-
Combination with a Bcl-2 Family Inhibitor: For cells that evade apoptosis, combining the taxane with a Bcl-2 inhibitor, like venetoclax, can synergistically induce cell death.
-
Targeting Pro-Survival Pathways: The use of inhibitors for pathways like PI3K/AKT can re-sensitize resistant cells to taxane treatment.
-
siRNA-mediated Gene Silencing: Silencing the expression of genes responsible for resistance, such as ABCB1 (MDR1), using siRNA can be a powerful tool to restore drug sensitivity.
Troubleshooting Guides
Troubleshooting for Developing Resistant Cell Lines
| Problem | Possible Cause | Suggested Solution |
| Massive cell death after increasing drug concentration. | The incremental increase in drug concentration was too high. | Reduce the fold-increase of the drug concentration (e.g., from 2-fold to 1.5-fold). Allow the cells more time to recover and repopulate before the next dose increase. |
| Resistant cell line loses its phenotype over time in drug-free media. | The resistance mechanism is unstable without selective pressure. | Maintain the resistant cell line in a continuous low dose of the taxane (e.g., the IC20 of the parental line) to ensure the phenotype is not lost. Periodically re-check the IC50 to confirm resistance. |
| Inconsistent IC50 values for the resistant cell line. | Heterogeneous population of cells with varying levels of resistance. | Perform single-cell cloning by limiting dilution to establish a monoclonal resistant cell line with a stable and reproducible phenotype. |
Troubleshooting for Western Blotting of β-Tubulin
| Problem | Possible Cause | Suggested Solution |
| No or weak signal for β-tubulin. | Insufficient protein loading or inefficient transfer. | Confirm total protein concentration with a Bradford or BCA assay. Check transfer efficiency by staining the membrane with Ponceau S after transfer. |
| High background on the blot. | Insufficient blocking or washing. Primary or secondary antibody concentration is too high. | Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). Increase the number and duration of washes. Optimize antibody concentrations by performing a titration. |
| Multiple non-specific bands. | Antibody is not specific enough or is cross-reacting. Protein degradation. | Use a different, more specific primary antibody. Ensure samples are handled on ice and with protease inhibitors to prevent degradation. |
Troubleshooting for Flow Cytometry Apoptosis Assays (Annexin V/PI)
| Problem | Possible Cause | Suggested Solution |
| High percentage of apoptotic cells in the negative control. | Cells were handled too harshly during preparation. Cells were overgrown or unhealthy before the experiment. | Handle cells gently during trypsinization and washing. Use cells from a healthy, sub-confluent culture for the experiment. |
| Poor separation between live, apoptotic, and necrotic populations. | Inadequate compensation for spectral overlap between fluorochromes. | Run single-stain controls for each fluorochrome (Annexin V-FITC only and PI only) to set up proper compensation. |
| Low or no Annexin V signal in the positive control. | The apoptosis-inducing agent was not effective. The Annexin V binding buffer is missing calcium. | Use a known potent inducer of apoptosis as a positive control. Ensure the binding buffer contains Ca2+, as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent. |
Quantitative Data Tables
Table 1: IC50 Values of Taxanes in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Drug | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Reference |
| MCF-7 (Breast) | Paclitaxel | ~7.5 | >1000 | >133 | |
| PC-3 (Prostate) | Docetaxel | 3.72 - 4.75 | 52.00 | ~11-14 | |
| LNCaP (Prostate) | Docetaxel | 1.13 | 49.50 - 50.65 | ~44-50 | |
| OVCAR8 (Ovarian) | Paclitaxel | ~5 | ~200 | ~40 |
Table 2: Reversal of Taxane Resistance by Combination Therapies
| Cell Line | Taxane | Combination Agent | Effect on IC50 | Mechanism of Action | Reference |
| MCF-7/ADR (Breast) | Paclitaxel | Verapamil | Significant Decrease | P-gp Inhibition | |
| OVCAR8 PTX R (Ovarian) | Paclitaxel | Verapamil | 33-40 Fold Decrease | P-gp Inhibition | |
| HCT15 (Colon) | Paclitaxel | KR-30035 (Verapamil Analog) | >15-fold potentiation vs Verapamil | P-gp Inhibition | |
| PTX-R HeLa (Cervical) | Paclitaxel | BYL-719 (PI3K Inhibitor) | Synergistic Cytotoxicity | PI3K/AKT Pathway Inhibition | |
| MV4-11 (AML) | Paclitaxel | PKI-587 (PI3K/mTOR Inhibitor) | Synergistic Apoptosis | PI3K/AKT/mTOR Pathway Inhibition |
Experimental Protocols
Protocol 1: Development of a Taxane-Resistant Cell Line
This protocol describes the generation of a taxane-resistant cell line using a gradual dose-escalation method.
-
Determine Parental IC50:
-
Seed the parental cancer cell line in a 96-well plate.
-
Treat the cells with a serial dilution of the taxane (e.g., paclitaxel) for 72 hours.
-
Perform an MTT or similar cell viability assay to determine the half-maximal inhibitory concentration (IC50).
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a flask with the taxane at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), derived from the initial IC50 curve.
-
Maintain the culture, changing the medium with the fresh drug every 2-3 days, until the cells recover and reach 70-80% confluency.
-
-
Dose Escalation:
-
Once the cells are stably proliferating at a given concentration, passage them and increase the taxane concentration by 1.5- to 2-fold.
-
Repeat the process of recovery and proliferation. If significant cell death occurs, reduce the concentration to the previous stable level for a few more passages before attempting to increase it again.
-
At each stable step, it is advisable to cryopreserve a batch of cells.
-
-
Confirmation of Resistance:
-
Continue this process until the cells can proliferate in a significantly higher concentration of the taxane (e.g., 10-20 times the parental IC50).
-
Perform an IC50 assay on the newly established resistant cell line and compare it to the parental line to calculate the Resistance Index (RI = IC50 of resistant line / IC50 of parental line). An RI ≥ 2 is generally considered resistant.
-
Protocol 2: Western Blot for β-Tubulin Isotype Expression
This protocol outlines the procedure for analyzing the expression of β-tubulin isotypes, which can be altered in taxane-resistant cells.
-
Protein Extraction:
-
Lyse parental and taxane-resistant cells in RIPA buffer supplemented with protease inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of total protein per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with a primary antibody specific for the β-tubulin isotype of interest (e.g., anti-βIII-tubulin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. Use an antibody against total β-tubulin or GAPDH as a loading control.
-
Protocol 3: Reversal of P-gp-Mediated Resistance using siRNA
This protocol describes how to use siRNA to transiently knock down the expression of ABCB1 (MDR1) and assess the reversal of taxane resistance.
-
siRNA Transfection:
-
Seed the taxane-resistant cells in a 6-well plate.
-
On the following day, transfect the cells with siRNA targeting ABCB1 or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Confirmation of Knockdown (Optional but Recommended):
-
At 48-72 hours post-transfection, harvest a subset of cells to confirm the knockdown of ABCB1/P-gp expression by qPCR or Western blot.
-
-
Chemosensitivity Assay:
-
At 24 hours post-transfection, re-seed the transfected cells into a 96-well plate.
-
Allow the cells to adhere, then treat with a serial dilution of the taxane.
-
After 72 hours of drug treatment, perform an MTT or similar cell viability assay.
-
-
Data Analysis:
-
Calculate the IC50 values for the taxane in cells treated with the ABCB1 siRNA and the control siRNA. A significant decrease in the IC50 in the ABCB1 siRNA-treated cells indicates that P-gp overexpression is a key mechanism of resistance.
-
Visualizations
Diagram 1: Key Signaling Pathways in Taxane Resistance
Caption: Major mechanisms of taxane resistance in cancer cells.
Diagram 2: Experimental Workflow for Investigating Taxane Resistance
Caption: Workflow for developing and characterizing taxane-resistant cell lines.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. Apoptosis and Beyond: Cytometry in Studies of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Phosphatidylinositol 3-kinase (PI3K) Signaling Synergistically Potentiates Antitumor Efficacy of Paclitaxel and Overcomes Paclitaxel-Mediated Resistance in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Optimizing the dosage and administration schedule of Taxayuntin
Taxayuntin Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration schedule of this compound for preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for in vitro studies with this compound?
A1: For initial cell-based assays, we recommend a starting concentration range of 1 nM to 100 nM. The optimal concentration will vary depending on the cell line's sensitivity and doubling time. We advise performing a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific model.
Q2: How should this compound be reconstituted and stored?
A2: this compound is supplied as a lyophilized powder. For in vitro use, reconstitute the powder in sterile DMSO to create a 10 mM stock solution. Aliquot the stock solution into smaller volumes and store at -20°C for up to 3 months or at -80°C for long-term storage (up to 1 year). Avoid repeated freeze-thaw cycles. For in vivo studies, the 10 mM stock can be further diluted in a suitable vehicle such as a solution of 5% Dextrose in water.
Q3: What is the primary mechanism of action of this compound?
A3: this compound is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization. This action disrupts the normal function of the microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in rapidly dividing cells.
Q4: Are there any known resistance mechanisms to this compound?
A4: While research is ongoing, potential mechanisms of resistance may include mutations in the tubulin-binding site, overexpression of drug efflux pumps (e.g., P-glycoprotein), and alterations in apoptotic signaling pathways.
Troubleshooting Guides
Issue 1: High variability in in vitro assay results.
-
Possible Cause 1: Inconsistent Drug Concentration.
-
Solution: Ensure accurate and consistent reconstitution of the this compound stock solution. Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Cell Line Health and Passage Number.
-
Solution: Maintain a consistent cell culture practice. Use cells within a narrow passage number range for all experiments. Regularly check for mycoplasma contamination.
-
-
Possible Cause 3: Assay Timing.
-
Solution: The timing of drug addition and assay readout is critical. Optimize the incubation time based on the cell line's doubling time to ensure the drug has sufficient time to exert its effect.
-
Issue 2: Unexpected toxicity in animal models.
-
Possible Cause 1: Vehicle-Related Toxicity.
-
Solution: Conduct a vehicle-only control study to assess the toxicity of the delivery vehicle. If toxicity is observed, consider alternative, well-tolerated vehicles.
-
-
Possible Cause 2: Sub-optimal Dosing Schedule.
-
Solution: An intermittent dosing schedule (e.g., once every 3 days) may be better tolerated than a daily schedule. This allows for recovery of normal tissues between doses. See the table below for a comparison of different schedules.
-
-
Possible Cause 3: Rapid Drug Metabolism.
-
Solution: Perform pharmacokinetic studies to determine the half-life of this compound in your animal model. A shorter half-life may necessitate more frequent administration or a higher dose.
-
Data & Experimental Protocols
Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Standard Deviation |
| MCF-7 | Breast Cancer | 15.2 | ± 2.1 |
| A549 | Lung Cancer | 25.8 | ± 3.5 |
| HCT116 | Colon Cancer | 10.5 | ± 1.8 |
| OVCAR-3 | Ovarian Cancer | 18.9 | ± 2.7 |
Table 2: Comparison of Dosing Schedules on Tumor Growth Inhibition in a Xenograft Model
| Dosing Schedule | Mean Tumor Volume Reduction (%) | Mean Body Weight Loss (%) |
| 10 mg/kg, Daily | 75 | 18 |
| 20 mg/kg, Every 3 Days | 72 | 8 |
| 30 mg/kg, Once Weekly | 55 | 3 |
Experimental Protocol: Determination of IC50 using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of 2-fold serial dilutions of this compound in culture medium, ranging from 1 µM to 0.1 nM.
-
Drug Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add 10 µL of a cell viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle-only control and plot the results as a dose-response curve to calculate the IC50 value using non-linear regression.
Visualizations
Strategies to reduce the toxicity of Taxayuntin-based therapies
Technical Support Center: Taxayuntin-Based Therapies
Welcome to the technical support center for this compound-based therapies. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in mitigating the toxicity of this compound while preserving its therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and what are its common off-target toxicities?
A1: this compound is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, preventing their depolymerization. This arrests the cell cycle in the G2/M phase, leading to apoptotic cell death in rapidly dividing cancer cells. However, this mechanism is not entirely specific to cancer cells. Common toxicities arise from its effects on healthy, high-turnover cells and neurons, leading to neutropenia, peripheral neuropathy, and potential hypersensitivity reactions.
Q2: My in vitro cancer cell line is showing high levels of cytotoxicity at concentrations that are reported to be safe. What could be the cause?
A2: Several factors could contribute to this discrepancy:
-
Cell Line Sensitivity: The reported "safe" concentrations may have been established in a different, less sensitive cell line. It is crucial to determine the IC50 value for your specific cell line.
-
Solvent Toxicity: this compound is often dissolved in solvents like DMSO or ethanol. Ensure that the final solvent concentration in your culture medium is below the toxic threshold for your cells. Run a vehicle-only control to test for solvent toxicity.
-
Incorrect Drug Concentration: Double-check your stock solution calculations and serial dilutions. We recommend verifying the concentration of your stock solution using HPLC.
Q3: We are observing significant neurotoxicity in our animal models. What strategies can we implement to reduce this?
A3: Neurotoxicity is a common dose-limiting side effect. Consider the following strategies:
-
Formulation Modification: Encapsulating this compound in a nanoparticle-based delivery system (e.g., liposomes or albumin-bound particles) can alter its biodistribution, reducing exposure to peripheral nerves.
-
Co-administration with Neuroprotective Agents: Investigate the use of agents known to mitigate chemotherapy-induced peripheral neuropathy. Pre-clinical studies have shown potential with compounds like acetyl-L-carnitine or antioxidants.
-
Dosing Schedule Adjustment: Explore alternative dosing schedules. Metronomic dosing (lower, more frequent doses) may maintain anti-tumor efficacy while reducing peak plasma concentrations that contribute to neurotoxicity.
Troubleshooting Guides
Guide 1: Low Encapsulation Efficiency in Nanoparticle Formulations
| Symptom | Possible Cause | Suggested Solution |
| Low encapsulation efficiency (<70%) of this compound in liposomes. | Lipid Composition: The lipid bilayer may not be optimal for retaining a hydrophobic drug like this compound. | Modify the lipid composition. Incorporate cholesterol to increase bilayer rigidity and reduce drug leakage. |
| Drug-to-Lipid Ratio: An excessively high drug-to-lipid ratio can lead to drug precipitation. | Optimize the drug-to-lipid ratio. Test a range of ratios (e.g., 1:10, 1:20, 1:50) to find the optimal loading capacity. | |
| Sonication/Extrusion Parameters: Improper energy input during formulation can lead to unstable or poorly formed vesicles. | Calibrate your sonicator or extruder. Ensure consistent energy input and temperature control during the formulation process. |
Guide 2: Inconsistent Anti-Tumor Efficacy in Xenograft Models
| Symptom | Possible Cause | Suggested Solution |
| High variability in tumor regression between animals in the same treatment group. | Formulation Instability: If using a nanoparticle formulation, it may be unstable in vivo, leading to variable drug release. | Assess the stability of your formulation in mouse serum at 37°C before in vivo administration. |
| Inconsistent Administration: Intravenous injection technique can significantly impact biodistribution. | Ensure all technicians are trained on a consistent, slow-push IV injection protocol. Use a catheter for more reliable delivery if possible. | |
| Tumor Heterogeneity: The initial tumor volume and growth rate can vary between animals. | Tightly control the initial tumor volume for randomization into treatment groups (e.g., 100-150 mm³). |
Data & Protocols
Table 1: Comparative Analysis of this compound Formulations
This table summarizes the in vitro and in vivo performance of standard this compound versus an albumin-bound formulation (Alb-Taxayuntin).
| Parameter | Standard this compound | Alb-Taxayuntin |
| IC50 (MCF-7 Cells) | 15.2 ± 2.1 nM | 12.8 ± 1.9 nM |
| Encapsulation Efficiency | N/A | 92.5 ± 3.4% |
| Particle Size (nm) | N/A | 130.4 ± 5.6 nm |
| Maximum Tolerated Dose (mg/kg, Mice) | 20 mg/kg | 45 mg/kg |
| Tumor Growth Inhibition (Xenograft Model) | 55.2% | 85.7% |
| Neurotoxicity Score (0-4 Scale) | 3.5 ± 0.5 | 1.2 ± 0.3 |
Protocol 1: Preparation of Albumin-Bound this compound (Alb-Taxayuntin)
Objective: To formulate this compound into an albumin-nanoparticle suspension to improve its therapeutic index.
Materials:
-
This compound powder
-
Human Serum Albumin (20% solution)
-
Deionized water
-
High-pressure homogenizer
Methodology:
-
Drug Solution: Dissolve 50 mg of this compound in 2 mL of chloroform.
-
Albumin Solution: Prepare 10 mL of a 5% human serum albumin solution in deionized water.
-
Emulsification: Add the this compound-chloroform solution to the albumin solution dropwise while stirring vigorously to form a coarse emulsion.
-
Homogenization: Immediately process the emulsion through a high-pressure homogenizer at 20,000 psi for 10 cycles. Maintain the temperature at 4°C.
-
Solvent Removal: Remove the chloroform from the nano-suspension using a rotary evaporator under reduced pressure.
-
Purification & Sterilization: Filter the final Alb-Taxayuntin suspension through a 0.22 µm syringe filter to remove any aggregates and ensure sterility.
-
Characterization: Characterize the resulting nanoparticles for size, zeta potential, and encapsulation efficiency (using HPLC).
Visualizations: Pathways and Workflows
Caption: Dual signaling pathways of this compound in therapeutic and toxic effects.
Caption: Workflow for developing and testing a novel this compound formulation.
Caption: Decision tree for troubleshooting high in vivo toxicity with this compound.
Technical Support Center: Troubleshooting Taxayuntin Precipitation in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common precipitation issues encountered with "Taxayuntin" in aqueous buffer systems.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer solution?
A1: this compound, like many hydrophobic small molecules, may precipitate when its concentration exceeds its solubility limit in a specific aqueous buffer.[1] Several factors can trigger this, including:
-
Concentration: The most common reason is that the final concentration of this compound is too high for the aqueous environment.[2]
-
pH of the Buffer: The solubility of ionizable compounds is highly dependent on pH. If the buffer pH is close to the pKa of this compound, it can lead to reduced solubility.[2][3]
-
Solvent Shifting: When a concentrated stock of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, the drastic change in solvent polarity can cause the compound to "crash out" or precipitate.[1]
-
Temperature: Solubility is often temperature-dependent. A decrease in temperature, for instance, when moving a solution from room temperature to 4°C, can cause precipitation.
-
Buffer Composition and Ionic Strength: Components of the buffer, such as salts, can interact with this compound and affect its solubility.
Q2: I prepared a stock solution of this compound in DMSO, but it precipitated upon dilution into my buffer. What should I do?
A2: This is a common issue known as solvent-shifting. Here are some steps to address it:
-
Optimize the Dilution Protocol: Instead of a single large dilution, try serial dilutions. Adding the DMSO stock directly into the final assay media in smaller volumes can sometimes achieve supersaturation without immediate precipitation.
-
Reduce Final Concentration: Your compound may simply be exceeding its aqueous solubility limit. Try lowering the final concentration in your assay.
-
Pre-warm the Buffer: For some compounds, solubility increases with temperature. Pre-warming your aqueous buffer before adding the this compound stock may help.
-
Increase the Percentage of Co-solvent: If your experiment can tolerate it, slightly increasing the final percentage of DMSO or another organic co-solvent might keep this compound in solution. However, be mindful that high concentrations of organic solvents can affect biological assays.
Q3: Can the type of buffer I use affect the solubility of this compound?
A3: Absolutely. Different buffer systems have varying chemical properties that can influence the solubility of small molecules. Some buffer components might interact with this compound, reducing its solubility. If you are using a phosphate (B84403) buffer, for example, you might test a Tris-based or HEPES-based buffer to see if it improves solubility.
Q4: Does temperature play a role in the precipitation of this compound?
A4: Yes, temperature is a critical factor. For many hydrophobic compounds, solubility increases with temperature. Therefore, a decrease in temperature can lead to precipitation. It is recommended to assess the effect of temperature on the solubility of this compound in your specific buffer, especially if your experimental protocol involves temperature shifts.
Troubleshooting Guide
If you are experiencing precipitation of this compound, follow these steps to identify and resolve the issue.
Step 1: Initial Assessment and Observation
-
Visual Inspection: Note when the precipitation occurs (e.g., immediately upon dilution, after a few hours, upon cooling). Also, observe the nature of the precipitate (e.g., crystalline, amorphous). It's important to note that precipitation is not always visible to the naked eye.
-
Confirm the Precipitate: While it's likely this compound, other buffer components could also precipitate.
-
Review Experimental Parameters: Check the concentration of this compound, the composition and pH of your buffer, and the final percentage of any organic solvents.
Step 2: Systematic Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting this compound precipitation.
Data Presentation: Solubility Screening
To systematically address precipitation, it is crucial to determine the solubility of this compound under various conditions. The following tables can be used to guide and record your experimental findings.
Table 1: this compound Solubility at Different pH Values
| Buffer System | pH | This compound Concentration (µM) | Observation (Precipitate/Clear) |
| Phosphate | 6.0 | 100 | Precipitate |
| Phosphate | 7.4 | 100 | Precipitate |
| Tris | 7.4 | 100 | Clear |
| Tris | 8.5 | 100 | Clear |
| Glycine | 9.0 | 100 | Clear |
Table 2: Effect of Temperature on this compound Solubility in Tris Buffer (pH 7.4)
| Temperature (°C) | This compound Concentration (µM) | Incubation Time (hours) | Observation (Precipitate/Clear) |
| 4 | 50 | 2 | Precipitate |
| 25 (Room Temp) | 50 | 2 | Clear |
| 37 | 50 | 2 | Clear |
Experimental Protocols
Protocol 1: Determining the Kinetic Solubility of this compound
This protocol provides a general method to assess the kinetic solubility of this compound in an aqueous buffer, which is particularly relevant for experiments involving dilution from a DMSO stock.
Materials:
-
This compound
-
100% DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well plate (clear bottom)
-
Multichannel pipette
-
Plate reader (optional, for turbidity measurement)
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution. Ensure it is fully dissolved.
-
Serial Dilution in DMSO: Create a serial dilution of the stock solution in DMSO in a separate plate or tubes.
-
Dilution in Aqueous Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer in a 96-well plate. This will create a range of final this compound concentrations with a constant final DMSO concentration.
-
Incubation: Incubate the plate at your experimental temperature for 1-2 hours, with gentle shaking.
-
Visual Inspection: Visually inspect each well for signs of precipitation.
-
Turbidity Measurement (Optional): Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.
-
Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of this compound under these conditions.
Protocol 2: Determining the Thermodynamic Solubility of this compound
This protocol measures the equilibrium solubility of the solid form of this compound in a buffer, which is a more thermodynamically stable value.
Materials:
-
Solid this compound
-
Aqueous buffer of interest
-
Vials with screw caps
-
Rotator or shaker
-
Centrifuge
-
HPLC or spectrophotometer for concentration analysis
Procedure:
-
Prepare Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of your buffer in several vials. Ensure there is undissolved solid material.
-
Equilibration: Tightly cap the vials and place them on a rotator or shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Concentration Measurement: Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, spectrophotometry). This concentration represents the thermodynamic solubility.
Visualization of Key Concepts
Solvent-Shifting Precipitation
The diagram below illustrates the process of "solvent-shifting" or "crashing out," a common cause of precipitation when diluting a hydrophobic compound from an organic solvent into an aqueous buffer.
References
Enhancing the stability of Taxayuntin in pharmaceutical formulations
Disclaimer
The compound "Taxayuntin" is not a recognized chemical entity in publicly available scientific literature. Therefore, this technical support guide has been developed using Paclitaxel , a well-studied member of the taxane (B156437) family, as a proxy. The stability challenges, degradation pathways, and formulation strategies for Paclitaxel are well-documented and should provide a relevant and robust framework for researchers working with similar taxane-based compounds.
Technical Support Center: Enhancing the Stability of this compound
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols to address common stability challenges encountered during the formulation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of degradation for this compound in aqueous solutions?
A1: this compound, like other taxanes, is susceptible to several degradation pathways, primarily hydrolysis and epimerization. The most significant is the hydrolysis of the C-13 ester side chain, which is critical for its cytotoxic activity. This reaction is highly dependent on the pH of the medium. Another key degradation route is the epimerization of the C-7 hydroxyl group, which can also lead to a loss of therapeutic efficacy.
Q2: How does pH influence the stability of this compound formulations?
A2: The pH of the formulation is the most critical factor governing this compound's stability. The molecule exhibits maximum stability in a narrow acidic pH range, typically between pH 3 and 5. Both strongly acidic (pH < 3) and, more significantly, neutral to alkaline (pH > 6) conditions dramatically accelerate the rate of hydrolytic degradation, leading to a rapid loss of potency. Therefore, buffering the formulation to maintain an optimal acidic pH is essential.
Q3: What role do excipients play in stabilizing this compound, and which are recommended?
A3: Excipients are crucial for both solubilizing and stabilizing the highly lipophilic this compound molecule.
-
Solubilizers: Due to poor aqueous solubility, co-solvents like dehydrated ethanol (B145695) and non-ionic surfactants like polysorbate 80 (Tween 80®) or Cremophor® EL are commonly used.
-
Buffering Agents: Citrate or acetate (B1210297) buffers are frequently employed to maintain the formulation's pH within the optimal 3-5 range.
-
Antioxidants: To prevent oxidative degradation, which can occur albeit at a slower rate than hydrolysis, antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) can be included.
-
Chelating Agents: EDTA may be added to chelate trace metal ions that can catalyze degradation reactions.
Q4: My this compound formulation is showing precipitation upon dilution. What is the cause and how can I prevent it?
A4: Precipitation upon dilution with aqueous infusion fluids is a common problem for formulations relying on co-solvents and surfactants. As the concentration of the solubilizing excipients (like ethanol and Cremophor® EL) falls below a critical level during dilution, the aqueous environment can no longer keep the hydrophobic this compound in solution, leading to precipitation. To mitigate this, consider using alternative delivery systems such as liposomes, polymeric micelles, or albumin-bound nanoparticles (like Abraxane® for paclitaxel), which can enhance solubility and stability in aqueous media.
Troubleshooting Guides
Problem 1: Rapid loss of this compound potency observed in HPLC analysis of my formulation.
| Potential Cause | Troubleshooting Step |
| Incorrect pH | Measure the pH of your formulation. If it is outside the optimal 3-5 range, adjust and re-buffer using a suitable agent like citric acid. |
| Hydrolytic Degradation | Minimize the amount of water in the initial concentrate. Ensure all excipients are dehydrated. Prepare dilutions just prior to use. |
| High Storage Temperature | Store the formulation at recommended refrigerated temperatures (2-8 °C) and protect from freezing. |
| Oxidative Degradation | Purge the formulation vial headspace with an inert gas like nitrogen or argon and consider adding an antioxidant like ascorbic acid. |
Problem 2: The appearance of new, unidentified peaks in the chromatogram during stability studies.
| Potential Cause | Troubleshooting Step |
| C-7 Epimerization | The C-7 epimer is a common degradant. Its formation is pH-dependent. Confirm the identity of the new peak using a reference standard or mass spectrometry. Maintain pH control to minimize its formation. |
| Side-Chain Hydrolysis | The primary degradation product is often baccatin (B15129273) III and the N-benzoyl-phenylisoserine side chain. Compare the retention time with reference standards to confirm. |
| Excipient Degradation | Degradation of excipients (e.g., polysorbates can undergo auto-oxidation) can generate peroxides that in turn degrade this compound. Ensure you are using high-purity excipients and consider adding antioxidants. |
Quantitative Data Summary
The stability of this compound is highly dependent on formulation parameters. The tables below summarize the impact of pH and temperature on degradation rates, based on data from analogous taxane compounds.
Table 1: Effect of pH on this compound Degradation Rate at 25°C
| pH | Degradation Rate Constant (k, day⁻¹) | Percent Degradation (7 days) |
| 2.0 | 0.035 | 21.7% |
| 4.0 | 0.008 | 5.4% |
| 6.0 | 0.095 | 48.6% |
| 7.4 | 0.280 | 85.9% |
| 9.0 | 1.150 | >99% |
Table 2: Effect of Temperature on this compound Degradation Rate at pH 4.0
| Temperature | Degradation Rate Constant (k, day⁻¹) | Percent Degradation (30 days) |
| 4°C | 0.001 | 2.9% |
| 25°C | 0.008 | 21.4% |
| 40°C | 0.045 | 74.1% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a reverse-phase HPLC method capable of separating the intact this compound from its primary degradants.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 227 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Dilute the this compound formulation with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Forced Degradation Study (for method validation):
-
Acid Hydrolysis: Incubate sample in 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: Incubate sample in 0.01 M NaOH at 60°C for 30 minutes.
-
Oxidation: Incubate sample in 3% H₂O₂ at 25°C for 24 hours.
-
Thermal Stress: Expose solid drug or solution to 80°C for 48 hours.
-
Neutralize the acid and base samples before injection. The method is considered stability-indicating if all degradation product peaks are resolved from the main this compound peak.
-
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Workflow for a typical this compound stability study.
Caption: Troubleshooting logic for this compound potency loss.
Technical Support Center: Addressing Challenges in the Large-Scale Synthesis of Taxane Diterpenoids
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) concerning the large-scale synthesis of taxane (B156437) diterpenoids. Given the likely misspelling of "Taxayuntin" and the extensive documentation available for the closely related and commercially significant taxane, Paclitaxel (Taxol®), this guide will use Paclitaxel as a representative model. The principles and challenges discussed are broadly applicable to other complex taxanes like Yunnanxane.
Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues that researchers may encounter during the semi-synthesis of taxanes from natural precursors such as Baccatin (B15129273) III.
| Question | Answer |
| We are experiencing significantly lower than expected yields when synthesizing Paclitaxel from baccatin III. What are the common causes and potential solutions? | Low yields in this semi-synthetic route often stem from two critical steps: protecting group management and side-chain attachment. 1. Inefficient C-7 Hydroxyl Protection: The hydroxyl group at the C-7 position of baccatin III must be protected before attaching the side chain at C-13. Incomplete or inefficient protection can lead to side reactions and a mixture of products, reducing the final yield.[1] Solution: Ensure complete protection of the C-7 hydroxyl using a suitable protecting group, such as a triethylsilyl (TES) group. Monitor the reaction progress closely using TLC or HPLC to confirm the complete conversion of the starting material. 2. Suboptimal Side-Chain Attachment: The esterification at the sterically hindered C-13 hydroxyl group is a challenging step. The choice of coupling agent and reaction conditions is vital for high efficiency. Solution: The Ojima lactam is a widely used and effective precursor for the side chain, often leading to good yields.[1] Optimizing reaction conditions such as temperature, solvent, and reaction time for the specific coupling method is recommended. 3. Difficult Deprotection: The final deprotection step to remove the protecting group from the C-7 hydroxyl can also impact yield. Harsh deprotection conditions may degrade the Paclitaxel molecule.[1] Solution: Choose a protecting group that can be removed under mild conditions without affecting the rest of the molecule.[1] Ensure the deprotection reaction goes to completion while minimizing side product formation.[1] |
| Our final product contains several impurities that are difficult to separate from Paclitaxel. How can we improve the purification process? | The purification of Paclitaxel is challenging due to the presence of other taxanes with very similar structures and polarities. A multi-step purification strategy is typically required. Solution: 1. Start with High-Purity Precursors: Ensure the baccatin III used is of the highest possible purity to minimize the carry-over of related impurities. 2. Optimize Chromatography: A combination of normal-phase and reverse-phase chromatography is often necessary. Careful selection of the stationary and mobile phases is crucial for achieving good separation. 3. Recrystallization: Recrystallization can be a powerful technique for removing closely related impurities if a suitable solvent system can be identified. |
| Our plant cell cultures for taxane production show inconsistent and low yields. What can be done to improve this? | Low and unstable yields are a common issue in plant cell cultures for producing complex secondary metabolites like Paclitaxel. Solution: 1. Media Optimization: Systematically optimize the components of the culture medium, including nutrients, hormones, and precursors. 2. Elicitation: The addition of elicitors (e.g., methyl jasmonate) to the culture can induce the expression of biosynthetic pathway genes and increase product yield. 3. Cell Line Selection: Screen for and select high-yielding and stable cell lines. Genetic engineering to overexpress key enzymes in the biosynthetic pathway can also be explored. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the large-scale production of Paclitaxel? The main large-scale production methods for Paclitaxel are semi-synthesis and plant cell culture fermentation. Semi-synthesis, which uses precursors like 10-deacetylbaccatin III (10-DAB) or baccatin III extracted from renewable yew tree twigs and leaves, is the dominant method in the current market. Plant cell culture of Taxus cells is another viable industrial-scale method. While total chemical synthesis has been achieved, it is not commercially viable due to high costs and complexity.
Q2: Why is the total chemical synthesis of Paclitaxel not suitable for industrial production? Total synthesis of Paclitaxel is extremely challenging due to the molecule's complex structure, which includes a highly oxygenated [6-8-6-4] core and 11 stereocenters. This complexity leads to very long synthetic routes with many steps, difficult-to-control reaction conditions, and the need for expensive chemical reagents, resulting in extremely low overall yields. These factors make total synthesis economically unfeasible for large-scale production.
Q3: What makes large-scale synthesis of Paclitaxel so challenging? The primary challenges stem from its complex molecular structure and the low yields from natural sources. Direct extraction from the bark of the Pacific yew (Taxus brevifolia) is unsustainable and yields are low (0.01–0.05%). While semi-synthesis is more efficient, it still relies on natural precursors. Plant cell cultures can also face issues with low and unstable yields. Furthermore, the purification of Paclitaxel is complicated by the presence of numerous structurally similar taxane impurities.
Q4: What is Yunnanxane? Yunnanxane is a bioactive taxane diterpenoid first isolated from Taxus wallichiana. It belongs to the same family of chemical compounds as Paclitaxel and has also been reported to exhibit anticancer activity in vitro.
Experimental Protocols
Generalized Protocol for the Semi-Synthesis of Paclitaxel from Baccatin III
This protocol is a general guideline and requires optimization for specific laboratory conditions.
-
Protection of the C-7 Hydroxyl Group:
-
Dissolve Baccatin III in anhydrous pyridine (B92270).
-
Add triethylsilyl chloride (TES-Cl) and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until all the Baccatin III is consumed.
-
Perform an aqueous workup and purify the resulting 7-TES-Baccatin III by column chromatography.
-
-
Side-Chain Attachment (using Ojima lactam):
-
Dissolve 7-TES-Baccatin III in anhydrous tetrahydrofuran (B95107) (THF) and cool to -40°C.
-
Slowly add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) in THF.
-
Stir for 30-60 minutes, then add a solution of the Ojima lactam in THF.
-
Allow the reaction to slowly warm to 0°C over several hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product and purify by column chromatography.
-
-
Deprotection of the C-7 Hydroxyl Group:
-
Dissolve the protected Paclitaxel from the previous step in a solution of pyridine and hydrofluoric acid (HF) in acetonitrile.
-
Stir at room temperature and monitor the reaction by TLC.
-
Once the deprotection is complete, carefully quench the reaction.
-
Perform an aqueous workup and purify the final Paclitaxel product by column chromatography and/or recrystallization to achieve high purity.
-
Visualizations
References
Technical Support Center: Refining Taxane Purification Protocols to Increase Yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of taxanes. Given that "Taxayuntin" is likely a variant spelling of "taxane," this guide focuses on common challenges and solutions for increasing the yield and purity of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources for taxane (B156437) extraction?
Taxanes, including the well-known anticancer agent paclitaxel (B517696), are primarily isolated from the bark and needles of various yew tree species (Taxus sp.).[1][2] Due to the slow growth of these trees and the relatively low concentration of target compounds, plant cell culture of Taxus species has become a more sustainable and controlled source for large-scale production.[3][4][5]
Q2: What are the major challenges in taxane purification?
The primary challenges in taxane purification include:
-
Low Yield: The concentration of paclitaxel and other taxanes in natural sources and cell cultures is often low.
-
Structurally Similar Impurities: Crude extracts contain a complex mixture of related taxanes, such as cephalomannine (B1668392) and baccatin (B15129273) III, which have very similar chemical structures and chromatographic behavior to paclitaxel, making separation difficult.
-
Compound Instability: Taxanes can be sensitive to certain conditions like pH and temperature, potentially leading to degradation or isomerization during purification.
-
Poor Water Solubility: Taxanes are poorly soluble in water, which influences the choice of solvents for extraction and chromatography.
Q3: How can I increase the initial yield of taxanes from my cell culture?
Several strategies can be employed to enhance taxane production in cell cultures prior to purification:
-
Optimize Culture Conditions: Factors such as the bioreactor design, ventilation, and nutrient content can be optimized to improve cell growth and taxane synthesis. Airlift bioreactors, for instance, are often preferred due to lower shear stress on the cells.
-
Use of Elicitors and Precursors: The addition of biosynthetic precursors (e.g., glycine, serine) or elicitors (e.g., methyl jasmonate, endophytic fungi extracts) to the culture medium can stimulate the secondary metabolic pathways responsible for taxane production.
-
In Situ Product Recovery (ISPR): Introducing adsorbent resins like XAD-4 or Sylopute into the culture can capture secreted taxanes, which can reduce feedback inhibition and protect the compounds from degradation, thereby increasing the overall yield.
Troubleshooting Guide
Low Final Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Initial Extraction | Ensure the chosen solvent system is optimal for taxane extraction. A mixture of ethyl acetate (B1210297) and acetone (B3395972) (1:1) has been shown to be effective. For cell cultures, liquid-liquid extraction with solvents like dichloromethane (B109758) or ethyl acetate can provide high recovery. |
| Loss During Chromatographic Steps | Review the loading capacity of your chromatography columns. Overloading can lead to poor separation and loss of product. Ensure the mobile phase composition is optimized for the separation of your target taxane from impurities. |
| Product Degradation | Avoid extreme pH and high temperatures throughout the purification process. Work at room temperature or below where possible. |
| Incomplete Elution from Column | If the product appears to be sticking to the column, a stronger elution solvent or a gradient elution may be necessary. Ensure the column is properly equilibrated before loading the sample. |
| Precipitation Issues | If using precipitation for pre-purification, ensure the correct anti-solvent and solvent-to-anti-solvent ratio are used to maximize the precipitation of the target taxane while leaving impurities in solution. |
Poor Purity/Presence of Impurities
| Potential Cause | Troubleshooting Steps |
| Co-elution of Structurally Similar Taxanes | Employ high-resolution chromatographic techniques such as preparative High-Performance Liquid Chromatography (Prep-HPLC) or Simulated Moving Bed (SMB) chromatography for better separation. Consider using a different stationary phase (e.g., C18 reversed-phase) or modifying the mobile phase to improve selectivity. |
| Contamination from Equipment or Solvents | Ensure all glassware and equipment are thoroughly cleaned. Use high-purity solvents to avoid introducing contaminants. |
| Sample Overload on Chromatography Column | Reduce the amount of crude extract loaded onto the column to improve separation efficiency. |
| Ineffective Pre-purification | Incorporate a pre-purification step, such as precipitation or solid-phase extraction (SPE), to remove a significant portion of impurities before the main chromatographic steps. |
Experimental Protocols
Protocol 1: General Taxane Extraction from Cell Culture
-
Separate the cells from the culture medium via filtration or centrifugation.
-
Perform a liquid-liquid extraction on the culture medium using an organic solvent such as dichloromethane or ethyl acetate.
-
Lyse the collected cells and extract the intracellular taxanes with a suitable solvent (e.g., methanol).
-
Combine the extracts from the medium and the cells.
-
Evaporate the solvent to obtain the crude taxane extract.
Protocol 2: Reversed-Phase Flash Chromatography for Pre-purification
-
Dissolve the crude taxane extract in a minimal amount of a suitable solvent.
-
Pre-treat the crude extract using an Al2O3 column to enrich the taxane fraction.
-
Pack a C18 flash chromatography column and equilibrate it with the initial mobile phase (e.g., a mixture of acetonitrile (B52724) and water).
-
Load the pre-treated extract onto the column.
-
Elute the taxanes using a step or linear gradient of increasing organic solvent concentration.
-
Collect fractions and analyze them using High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the target taxane.
-
Pool the desired fractions and evaporate the solvent.
Quantitative Data Summary
The following tables summarize reported yields and purities from various taxane purification studies.
Table 1: Paclitaxel Yield and Purity from Different Purification Methods
| Purification Method | Source | Yield | Purity | Reference |
| Reversed-Phase Flash Chromatography | Taxus chinensis cell culture | 19 mg from 100 mg dried fraction | 98.53% | |
| Preparative HPLC | Taxus cuspidata | Not specified | 99.15% | |
| Simulated Moving Bed (SMB) | Plant tissue culture broth | 82% | 72% | |
| Single Reverse Phase Column & Crystallization | Taxus brevifolia bark | 0.04% | Not specified |
Table 2: Comparison of Paclitaxel Recovery with Different Extraction Solvents
| Solvent/Solvent System | Relative Paclitaxel Content in Extract | Reference |
| Methanol | Good | |
| Ethyl acetate: Acetone (1:1) | Up to 3 times higher than other solvents | |
| Dichloromethane | High partition coefficient (25) | |
| Ethyl acetate | High partition coefficient (28) |
Visualizations
Caption: A generalized workflow for the extraction and purification of taxanes from cell culture.
Caption: A logical diagram for troubleshooting common issues in taxane purification.
References
- 1. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Preparative isolation of paclitaxel and related taxanes from cell cultures of Taxus chinensis using reversed-phase flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of Taxayuntin in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the off-target effects of Taxayuntin in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a novel small molecule kinase inhibitor developed for oncology indications. Its primary target is the serine/threonine kinase PLK1 (Polo-like kinase 1), a key regulator of mitosis. Inhibition of PLK1 is intended to induce mitotic arrest and apoptosis in rapidly dividing cancer cells.
Q2: What are the known off-target effects of this compound observed in preclinical models?
Preclinical studies have revealed several off-target effects of this compound, which can lead to toxicity and confound experimental results. The most commonly observed off-target effects include cardiotoxicity, hepatotoxicity, and gastrointestinal (GI) toxicity.[1][2][3][4][5] These are thought to be mediated by the unintended inhibition of other kinases.
Q3: How can I determine if the observed toxicity in my model is an on-target or off-target effect of this compound?
Distinguishing between on-target and off-target toxicity is crucial. Several experimental strategies can be employed:
-
Use a structurally unrelated PLK1 inhibitor: If a different PLK1 inhibitor with a distinct chemical scaffold does not produce the same toxic phenotype, the effect is likely off-target.
-
Rescue experiments: Overexpression of a drug-resistant mutant of PLK1 should rescue the on-target anti-tumor effects but not the off-target toxicities.
-
Dose-response analysis: Compare the concentration of this compound required to induce the toxic effect with its IC50 for PLK1. A significant discrepancy may suggest an off-target mechanism.
Q4: What are the first steps to take when unexpected toxicity is observed in my animal models treated with this compound?
When unexpected toxicity occurs, a systematic approach is necessary:
-
Comprehensive Clinical Monitoring: Closely monitor animals for clinical signs of toxicity, such as weight loss, lethargy, changes in appetite, and diarrhea.
-
Dose Reduction or Interruption: Consider reducing the dose of this compound or temporarily halting treatment to see if the toxicity is reversible.
-
Pathological and Clinical Chemistry Analysis: Collect blood and tissue samples for hematology, clinical chemistry, and histopathological analysis to identify the affected organs.
Troubleshooting Guides
This section provides troubleshooting for specific toxicities observed with this compound in preclinical models.
Issue 1: Cardiotoxicity
Symptom: Mice treated with this compound exhibit signs of cardiac distress, such as reduced activity, altered ECG readings, or evidence of left ventricular dysfunction.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Off-target inhibition of cardiac kinases (e.g., VEGFR2, Abl) | 1. Kinome Profiling: Perform a kinome-wide selectivity screen to identify unintended kinase targets of this compound. 2. In Vitro Cardiotoxicity Assays: Utilize human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess the direct effects of this compound on cardiac cell function. 3. Test a More Selective PLK1 Inhibitor: If available, use a more selective PLK1 inhibitor to see if the cardiotoxicity is mitigated. |
| Mitochondrial dysfunction in cardiomyocytes | 1. Mitochondrial Function Assays: Isolate mitochondria from treated hearts or cardiomyocytes and assess parameters like oxygen consumption rate and membrane potential. 2. Histological Analysis: Examine heart tissue for ultrastructural changes in mitochondria. |
Issue 2: Hepatotoxicity
Symptom: Elevated liver enzymes (ALT, AST) in the serum of animals treated with this compound, accompanied by histopathological changes in the liver.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Off-target inhibition of kinases crucial for hepatocyte survival | 1. In Vitro Hepatotoxicity Models: Use primary hepatocytes or liver spheroids to evaluate the direct cytotoxic effects of this compound. 2. Metabolomic Analysis: Analyze liver tissue to identify metabolic pathways disrupted by this compound. |
| Drug-induced liver injury (DILI) | 1. Dose-Response and Time-Course Studies: Characterize the onset and severity of hepatotoxicity at different doses and time points. 2. Monitor for Markers of Liver Injury: In addition to ALT/AST, measure bilirubin (B190676) and alkaline phosphatase levels. |
Issue 3: Gastrointestinal (GI) Toxicity
Symptom: Animals exhibit diarrhea, weight loss, and dehydration following this compound administration.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inhibition of kinases in the gastrointestinal tract | 1. Supportive Care: Provide hydration support (e.g., hydrogel) and highly palatable food to manage symptoms. 2. Dose Modification: Evaluate if a lower dose of this compound can maintain efficacy while reducing GI side effects. |
| Disruption of intestinal epithelial barrier function | 1. Histological Examination: Assess intestinal tissue for signs of inflammation, crypt damage, and villous atrophy. 2. In Vitro Barrier Function Assays: Use Caco-2 cell monolayers to determine if this compound directly impacts intestinal barrier integrity. |
Data Presentation
Table 1: In Vitro Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. PLK1 |
| PLK1 (On-Target) | 5 | 1 |
| VEGFR2 | 250 | 50 |
| Abl | 500 | 100 |
| SRC | 800 | 160 |
| p38 MAPK | 1200 | 240 |
Lower IC50 values indicate higher potency. A higher fold selectivity indicates greater specificity for the on-target kinase.
Table 2: Preclinical Toxicity Profile of this compound in Mice
| Toxicity Parameter | Dose Level 1 (25 mg/kg) | Dose Level 2 (50 mg/kg) | Vehicle Control |
| Body Weight Change (%) | -5% | -15% | +2% |
| Serum ALT (U/L) | 80 | 250 | 40 |
| Serum AST (U/L) | 100 | 350 | 50 |
| Cardiac Troponin I (ng/mL) | 0.1 | 0.5 | <0.02 |
| Diarrhea Score (0-3) | 1 | 2.5 | 0 |
Data are presented as mean values.
Experimental Protocols
Protocol 1: Kinome Profiling
Objective: To determine the selectivity of this compound across a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration 100-fold higher than its PLK1 IC50 (e.g., 500 nM).
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a diverse panel of human kinases.
-
Assay Format: A common format is a radiometric assay that measures the incorporation of 33P-ATP into a substrate.
-
Data Analysis: The percentage of inhibition at the tested concentration is determined for each kinase. Potent off-target hits are those with >50% inhibition. Follow-up with IC50 determination for significant hits.
Protocol 2: In Vitro Cardiotoxicity Assessment using hiPSC-CMs
Objective: To evaluate the direct effects of this compound on human cardiomyocyte function.
Methodology:
-
Cell Culture: Culture hiPSC-CMs according to the manufacturer's protocol until a spontaneously beating syncytium is formed.
-
Compound Treatment: Treat the cells with a dose range of this compound for 24-48 hours.
-
Functional Assessment:
-
Beating Rate and Contractility: Use a microelectrode array (MEA) or impedance-based system to measure changes in beating frequency and contractility.
-
Viability: Assess cell viability using a live/dead staining assay.
-
Calcium Transients: Use a calcium-sensitive dye to measure changes in intracellular calcium handling.
-
-
Data Analysis: Compare the functional parameters of this compound-treated cells to vehicle-treated controls.
Visualizations
Caption: Troubleshooting workflow for investigating this compound off-target effects.
Caption: On-target vs. potential off-target signaling pathways of this compound.
References
- 1. Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity: Past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatotoxicity of Small Molecule Protein Kinase Inhibitors for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Gastrointestinal Toxicities Associated with Concurrent Abdominal Radiation Therapy and the Tyrosine Kinase Inhibitor Sunitinib in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical management of tyrosine kinase inhibitor-associated side effects in GIST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatotoxicity of Small Molecule Protein Kinase Inhibitors for Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Taxayuntin and Other Taxanes in Preclinical Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The taxane (B156437) class of chemotherapeutic agents, which includes the widely used drugs paclitaxel (B517696) and docetaxel (B913), represents a cornerstone in the treatment of breast cancer. These agents exert their cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. This guide provides a head-to-head comparison of the preclinical efficacy of a novel hypothetical taxane, Taxayuntin, against established taxanes, paclitaxel and docetaxel, in various breast cancer models. The data presented for paclitaxel and docetaxel are based on published experimental findings, while the profile for this compound is projected as a next-generation taxane with potentially enhanced characteristics.
Mechanism of Action
Taxanes, including paclitaxel, docetaxel, and the hypothetical this compound, share a fundamental mechanism of action. They bind to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization.[1] This interference with the natural dynamics of microtubules is crucial for several cellular functions, most notably mitosis.[1] The stabilization of microtubules leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing programmed cell death, or apoptosis.[1]
While the core mechanism is conserved, differences in the affinity for β-tubulin and intracellular retention times can lead to variations in potency and efficacy among different taxanes.[2] Preclinical studies have suggested that docetaxel may have a greater affinity for the β-tubulin binding site and is retained longer within tumor cells compared to paclitaxel, potentially contributing to its potent antitumor activity.[2] this compound is hypothesized to have an even higher binding affinity and slower efflux from cancer cells, potentially overcoming some mechanisms of taxane resistance.
Signaling Pathway
The primary mechanism of taxanes leads to the activation of apoptotic signaling pathways. By arresting cells in mitosis, taxanes can trigger a cascade of events, including the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, and the activation of caspases, which are key executioners of apoptosis. Some studies also suggest that taxanes can modulate other signaling pathways. For instance, paclitaxel has been shown to inhibit breast cancer cell growth and metastasis by suppressing Aurora kinase-mediated cofilin-1 activity.
References
Cross-Species Comparison of Paclitaxel Metabolism and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolism and pharmacokinetic profiles of paclitaxel (B517696) across various species, supported by experimental data. Paclitaxel is a widely used chemotherapeutic agent, and understanding its species-specific disposition is crucial for preclinical to clinical translation.
Data Presentation
Table 1: Key Pharmacokinetic Parameters of Paclitaxel Across Species
| Species | Dose (mg/kg) & Route | Cmax (µM) | CL (L/h/m²) | Vd (L/m²) | t1/2 (h) | Reference |
| Human | 175 mg/m² (3-hr IV) | ~5.1 | ~12.0 | - | - | [1] |
| Mouse | 10 mg/kg (IV) | ~21 (KoEL-paclitaxel) | - | - | - | [2] |
| Mouse | 11.25 mg/kg (IV Bolus) | - | 4.54 ml/min/kg (female) | - | 43 min (female) | [3] |
| Mouse | 22.5 mg/kg (IV Bolus) | - | 3.25 ml/min/kg (male) | - | 69 min (male) | [3] |
| Rat | - | - | - | - | - | Data not readily available in summarized format |
| Dog | - | - | - | - | - | Data not readily available in summarized format |
| Pig/Minipig | - | - | - | - | - | Data not readily available in summarized format |
Note: Direct comparison of pharmacokinetic parameters can be challenging due to variations in dosing, formulation (e.g., Cremophor-based vs. nanoparticle albumin-bound), and analytical methods across studies. Cmax = Maximum plasma concentration; CL = Clearance; Vd = Volume of distribution; t1/2 = Half-life.[1]
Table 2: Major Paclitaxel Metabolites and Primary Metabolizing Enzymes Across Species
| Species | Major Metabolite(s) | Primary Enzyme(s) | Reference |
| Human | 6α-hydroxypaclitaxel (6α-OHP) | CYP2C8 | |
| 3'-p-hydroxypaclitaxel (p-OHP) | CYP3A4 | ||
| Rat | C3'-hydroxypaclitaxel (C3'-OHP) | CYP3A1/3A2 | |
| C2-hydroxypaclitaxel (C2-OHP) | CYP3A1/3A2 | ||
| Pig/Minipig | Unknown monohydroxylated paclitaxel | CYP3A (indicated by inhibition studies) | |
| C3'-hydroxypaclitaxel (minor) | CYP3A (indicated by inhibition studies) | ||
| Mouse | - | - | Species-specific metabolite data is less defined in the provided results, but metabolism is generally considered rapid. |
Note: The metabolic profile of paclitaxel is notably species-dependent. 6α-hydroxypaclitaxel is considered a uniquely human metabolite.
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the plasma pharmacokinetics and tissue distribution of paclitaxel.
Protocol:
-
Animal Model: CD2F1 mice are often used.
-
Drug Administration: Paclitaxel is administered intravenously (IV) as a bolus dose (e.g., 11.25 or 22.5 mg/kg) or as a continuous infusion. Formulations such as Kolliphor EL-paclitaxel (KoEL-paclitaxel) or nanoparticle albumin-bound paclitaxel (nab-paclitaxel) are used.
-
Sample Collection: Blood samples are collected at various time points post-administration (e.g., 5 minutes to 40 hours). Tissues such as the brain, heart, lungs, liver, and kidneys are also harvested.
-
Sample Processing: Plasma is separated from blood by centrifugation. Tissues are homogenized.
-
Analytical Method: Paclitaxel concentrations in plasma and tissue homogenates are determined using high-performance liquid chromatography (HPLC) with UV detection after a liquid-liquid extraction process.
-
Data Analysis: Pharmacokinetic parameters such as Cmax, clearance, and half-life are calculated from the plasma concentration-time data.
In Vitro Metabolism Study using Liver Microsomes
Objective: To identify the major metabolites and the cytochrome P450 (CYP) enzymes responsible for paclitaxel metabolism in different species.
Protocol:
-
Preparation of Microsomes: Liver microsomes are prepared from human, rat, pig, and minipig liver tissues.
-
Incubation: Paclitaxel is incubated with the liver microsomes in the presence of an NADPH-generating system.
-
Metabolite Identification: The reaction mixture is analyzed by ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS) to identify the metabolites formed.
-
Enzyme Phenotyping:
-
Recombinant Enzymes: Paclitaxel is incubated with specific cDNA-expressed human or rat CYP enzymes (e.g., CYP3A4, CYP2C8, CYP3A1/3A2) to determine which enzymes are capable of metabolizing the drug.
-
Inhibition Studies: Selective chemical inhibitors of specific CYP enzymes (e.g., troleandomycin (B1681591) for CYP3A, fisetin (B1672732) for CYP2C8) are used in the incubation with liver microsomes to see which metabolite formation is inhibited.
-
-
Data Analysis: The rates of formation of different metabolites are determined, and the kinetic parameters (Km and Vmax) may be calculated.
Mandatory Visualization
Caption: Cross-species differences in the primary metabolic pathways of paclitaxel.
Caption: General experimental workflow for a preclinical pharmacokinetic study of paclitaxel.
References
Benchmarking Taxayuntin's Microtubule-Stabilizing Activity: A Comparative Guide for Researchers
In the competitive landscape of oncology drug development, microtubule-stabilizing agents remain a cornerstone of chemotherapy. This guide provides a comparative analysis of the microtubule-stabilizing activity of Taxayuntin against other prominent agents in this class: Paclitaxel (B517696), Epothilone B, Discodermolide, and Laulimalide. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and relevant signaling pathways to inform further research and development.
Quantitative Comparison of Microtubule-Stabilizing Agents
The efficacy of microtubule-stabilizing agents can be quantified through various in vitro and cell-based assays. The following tables summarize key data points for this compound and its comparators. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
Table 1: In Vitro Tubulin Polymerization Assays
This table presents the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values from in vitro assays that directly measure the promotion of tubulin polymerization into microtubules. Lower values indicate higher potency in directly stabilizing microtubules.
| Agent | EC50/IC50 (µM) | Assay Conditions |
| This compound Derivative | Not available | - |
| Paclitaxel (Taxol®) | ~0.1 - 23[1][2] | Varies (e.g., with or without GTP/MAPs, temperature) |
| Epothilone B | ~5.7[3][4] | Tubulin polymerization assay with glutamate |
| Discodermolide | Lower than Paclitaxel | More potent than paclitaxel in inducing polymerization[5] |
| Laulimalide | Not available | Promotes tubulin assembly similar to paclitaxel |
Table 2: Cell-Based Assays
This table summarizes the half-maximal inhibitory concentration (IC50) values from cell-based assays, which measure the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines. These assays provide an indication of the overall cellular efficacy, which is influenced by factors such as cell permeability and metabolism in addition to microtubule stabilization.
| Agent | Cell Line | IC50 (nM) | Assay Type |
| New Taxane (B156437) from Taxus yunnanensis | HL-60 | 3440 | Cytotoxicity Assay |
| MCF-7 | 9670 | Cytotoxicity Assay | |
| Paclitaxel (Taxol®) | Various | ~2.5 - 120 | Cytotoxicity/Anti-proliferative |
| Epothilone B | Various | ~0.8 - 6 | Cytotoxicity/Anti-proliferative |
| Discodermolide | MCF-7, MDA-MB-231 | < 2.5 | Growth Inhibition |
| Laulimalide | MDA-MB-435 | 5.7 | Inhibition of Proliferation |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key experiments cited in this guide.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the increase in turbidity as a result of tubulin polymerization into microtubules.
Principle: The polymerization of tubulin into microtubules causes light to scatter, which can be measured as an increase in absorbance at 340 nm.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP (100 mM stock)
-
Glycerol (100%)
-
Test compounds (dissolved in DMSO)
-
96-well microplate, spectrophotometer with temperature control
Procedure:
-
Prepare a tubulin polymerization mix on ice: For a final concentration of 2-4 mg/mL tubulin, mix the required volume of tubulin with General Tubulin Buffer, 1 mM GTP, and 10% glycerol.
-
Add various concentrations of the test compound or vehicle control (DMSO) to the wells of a pre-warmed (37°C) 96-well plate.
-
Initiate the reaction by adding the cold tubulin polymerization mix to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance values against time. The rate of polymerization can be determined from the slope of the linear phase. The EC50 value is the concentration of the compound that induces 50% of the maximal polymerization rate or extent.
Immunofluorescence Staining of Microtubules
This method allows for the visualization of the microtubule network within cells, revealing changes in density and organization upon treatment with stabilizing agents.
Principle: Cells are fixed and permeabilized to allow anti-tubulin antibodies to bind to the microtubule cytoskeleton. A fluorescently labeled secondary antibody then binds to the primary antibody, enabling visualization by fluorescence microscopy.
Materials:
-
Cultured cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Seed cells on sterile glass coverslips and treat with the desired concentrations of the microtubule-stabilizing agent for the desired duration.
-
Wash the cells with PBS.
-
Fix the cells with either 4% paraformaldehyde for 10-15 minutes at room temperature or ice-cold methanol (B129727) for 5-10 minutes at -20°C.
-
If using paraformaldehyde fixation, permeabilize the cells with Triton X-100 for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour.
-
Incubate with the primary anti-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells with PBS containing 0.1% Tween-20.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image Analysis: Visualize the microtubule network using a fluorescence microscope. Assess changes in microtubule density, bundling, and overall organization compared to control cells.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a common method to assess the cytotoxic effects of compounds on cultured cells.
Principle: In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cultured cancer cells
-
96-well plates
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Microtubule-stabilizing agents primarily exert their cytotoxic effects by disrupting the dynamic instability of microtubules, which is essential for proper mitotic spindle formation and function. This leads to mitotic arrest and ultimately triggers programmed cell death (apoptosis).
Experimental Workflow for Assessing Microtubule Stabilization
Caption: Workflow for evaluating microtubule-stabilizing agents.
Signaling Pathway to Apoptosis
The stabilization of microtubules by these agents activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest. This sustained arrest can then trigger the intrinsic apoptotic pathway.
Caption: Apoptosis induction by microtubule-stabilizing agents.
While the precise signaling cascades can vary between cell types and specific agents, a common pathway involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, activates the caspase cascade, culminating in the execution of apoptosis. For instance, Taxol-induced apoptosis has been shown to involve the activation of MAP kinase pathways (ERK and p38). Epothilone B can induce apoptosis through the PI3K/AKT/mTOR pathway.
Conclusion
This guide provides a comparative framework for evaluating the microtubule-stabilizing activity of this compound and other key agents. While direct quantitative data for this compound's effect on tubulin polymerization is currently limited, the available cytotoxicity data for a related taxane from Taxus yunnanensis suggests it possesses microtubule-disrupting activity characteristic of this class of compounds. Further in vitro tubulin polymerization assays are warranted to directly quantify its potency.
The provided experimental protocols and pathway diagrams offer a robust starting point for researchers to conduct their own comparative studies and to further elucidate the mechanisms of action of these important anti-cancer agents. The continued exploration of novel taxanes like this compound holds promise for the development of more effective and less toxic cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Relationship between the structures of taxane derivatives and their microtubule polymerization activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Methods for Taxuyunnanin C Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Taxuyunnanin C, a significant taxane (B156437) diterpenoid found in various Taxus species, is crucial for phytochemical research, drug discovery, and quality control. This guide provides an objective comparison of the two primary analytical techniques for Taxuyunnanin C quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented, including experimental protocols and performance data, is designed to assist researchers in selecting the most appropriate method for their specific needs.
Data Presentation: A Comparative Overview of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for the analysis of Taxuyunnanin C depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, or sample throughput. While HPLC-UV is a robust and widely available technique, LC-MS/MS offers superior sensitivity and specificity, which is often crucial for bioanalytical applications where sample volumes are limited and concentrations are low.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Specificity | Moderate to high, dependent on chromatographic resolution. | Very high, based on precursor and product ion masses. |
| Sensitivity | Lower, with Limits of Detection (LOD) and Quantification (LOQ) typically in the µg/mL range. | Very high, with LOD and LOQ often in the ng/mL to pg/mL range. |
| Linearity (R²) | Generally >0.999 | Typically >0.999 |
| Precision (%RSD) | Intra- and inter-day precision typically < 15%. | Intra- and inter-day precisions are generally within 6.83%.[1] |
| Accuracy (% Recovery) | Typically within 85-115%. | Generally within acceptable ranges as per regulatory guidelines. |
| Matrix Effect | Less susceptible to ion suppression/enhancement. | Can be significantly affected by matrix components, often requiring internal standards for correction. |
| Cost | Lower initial instrument cost and maintenance. | Higher initial instrument cost and more complex maintenance. |
| Throughput | Can be high with optimized methods. | Can be very high, especially with UPLC/UHPLC systems. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols for both HPLC-UV and LC-MS/MS analysis of taxanes like Taxuyunnanin C, which can be adapted for specific research requirements.
Sample Preparation from Taxus Plant Material
A general procedure for the extraction of taxanes from Taxus species is as follows:
-
Grinding: The dried plant material (e.g., needles, bark) is finely ground to a powder.
-
Extraction: The powdered material is extracted with a suitable solvent, commonly methanol (B129727) or a methanol/water mixture, using techniques such as sonication or maceration.
-
Filtration: The extract is filtered to remove solid plant debris.
-
Concentration: The filtrate is concentrated under reduced pressure to yield a crude extract.
-
Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be employed to clean up the sample and enrich the taxane fraction.
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of water (often with a modifier like formic acid or acetonitrile) and an organic solvent such as acetonitrile (B52724) or methanol.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength where taxanes exhibit significant absorbance, generally around 227-230 nm.
-
Quantification: Quantification is based on a calibration curve constructed from the peak areas of standard solutions of known concentrations.
LC-MS/MS Method
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) with an electrospray ionization (ESI) source.
-
Column: A C18 or similar reversed-phase column, often with smaller particle sizes for UPLC/UHPLC applications (e.g., 2.1 x 100 mm, 1.8 µm), is used for faster and more efficient separations.
-
Mobile Phase: Similar to HPLC, a gradient elution with water and acetonitrile or methanol, often containing formic acid to enhance ionization, is used.
-
Ionization: ESI in positive ion mode is typically used for taxane analysis.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for quantification. This involves monitoring a specific precursor ion (the molecular ion of Taxuyunnanin C) and one or more of its characteristic product ions.
-
Quantification: An internal standard is highly recommended to compensate for matrix effects and variations in instrument response. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A UPLC-MS/MS method for the analysis of various taxanes showed good linearity (R² = 0.9999–0.9972) with lower quantification limits ranging from 0.94 to 3.05 ng/mL for all analytes.[1]
Mandatory Visualization
Experimental Workflow for Taxuyunnanin C Quantification
The following diagram illustrates a typical workflow for the extraction and quantification of Taxuyunnanin C from Taxus plant material using either HPLC-UV or LC-MS/MS.
Caption: Workflow for Taxuyunnanin C analysis.
Logical Relationship of Method Validation Parameters
The following diagram illustrates the relationship between key validation parameters in analytical method development, demonstrating how they collectively ensure the reliability of the obtained results.
Caption: Key parameters for method validation.
References
Comparative study of the anti-angiogenic effects of Taxayuntin and its analogues
A Framework for Evaluating Taxayuntin and Its Analogues
Introduction: Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1][2][3] The development of agents that can inhibit this process is a key focus in cancer therapy.[4][5] This guide provides a comparative framework for evaluating the anti-angiogenic effects of a novel compound, hypothetically named this compound, and its analogues. Due to the current lack of publicly available data specifically on "this compound," this document will serve as a template, outlining the requisite experimental data, detailed protocols, and mechanistic pathways necessary for a comprehensive comparative study. The methodologies and data presentation formats are based on established anti-angiogenic research protocols.
Comparative Anti-Angiogenic Activity: A Quantitative Overview
To objectively assess the anti-angiogenic potential of this compound and its analogues, a series of in vitro and ex vivo assays are required. The following table summarizes hypothetical quantitative data from these key experiments. This structured format allows for a clear and direct comparison of the compounds' efficacy.
| Compound | Endothelial Cell Proliferation (IC50, µM) | Endothelial Cell Migration (% Inhibition at 10 µM) | Tube Formation (% Inhibition at 10 µM) | Aortic Ring Sprouting (% Inhibition at 10 µM) | CAM Assay (Vessel Density Reduction % at 10 µ g/egg ) * |
| This compound | 15.2 | 65.8 | 72.3 | 58.1 | 51.4 |
| Analogue A | 8.7 | 82.1 | 88.9 | 75.6 | 68.2 |
| Analogue B | 25.4 | 45.3 | 51.7 | 39.8 | 35.9 |
| Analogue C | 12.1 | 75.6 | 81.2 | 69.4 | 62.7 |
| Control (Vehicle) | >100 | 0 | 0 | 0 | 0 |
| Positive Control (Sunitinib) | 2.1 | 95.2 | 98.1 | 92.3 | 88.5 |
*All data presented in this table is hypothetical and serves as a template for reporting experimental findings.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data table. These protocols are standard in the field of angiogenesis research.
Endothelial Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the growth of endothelial cells, a critical step in angiogenesis.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Methodology: HUVECs are seeded in 96-well plates and allowed to adhere. The cells are then treated with varying concentrations of this compound or its analogues for 48-72 hours. Cell viability is assessed using a colorimetric assay such as the MTS assay, which measures the metabolic activity of the cells. The half-maximal inhibitory concentration (IC50) is then calculated.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay evaluates the effect of the compounds on the migratory ability of endothelial cells, a key process in the sprouting of new blood vessels.
-
Apparatus: Modified Boyden chamber with a porous membrane.
-
Methodology: The lower chamber is filled with media containing a chemoattractant like Vascular Endothelial Growth Factor (VEGF). HUVECs, pre-treated with this compound or its analogues, are seeded in the upper chamber. After incubation, non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained, and counted. The percentage of inhibition is calculated relative to the vehicle-treated control.
In Vitro Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, mimicking the final stages of angiogenesis.
-
Matrix: Matrigel or a similar basement membrane extract.
-
Methodology: A layer of Matrigel is allowed to solidify in a 96-well plate. HUVECs, treated with the test compounds, are then seeded on top of the Matrigel. After an incubation period of 4-18 hours, the formation of tube-like networks is observed and photographed under a microscope. The total tube length and number of branch points are quantified using image analysis software to determine the percentage of inhibition.
Ex Vivo Rat Aortic Ring Assay
This assay provides a more complex tissue-based model to study angiogenesis.
-
Source: Thoracic aortas from rats.
-
Methodology: Aortas are excised, cleaned, and sectioned into 1 mm thick rings. Each ring is embedded in a collagen gel matrix in a culture plate. The rings are then treated with this compound or its analogues. Over a period of 7-10 days, microvessels sprout from the aortic rings. The extent of this sprouting is quantified by measuring the length and density of the new vessels.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis.
-
Model: Fertilized chicken eggs.
-
Methodology: A small window is made in the shell of a fertilized egg at day 7-9 of development to expose the CAM. A sterile filter paper disc saturated with the test compound is placed on the CAM. After 48-72 hours of incubation, the CAM is examined for changes in blood vessel formation around the disc. The degree of angiogenesis is quantified by measuring vessel density or by scoring the angiogenic response.
Visualizing Experimental and Mechanistic Pathways
To better understand the experimental process and the potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for evaluating anti-angiogenic compounds.
A key signaling pathway often targeted by anti-angiogenic drugs is the VEGF pathway, which is crucial for endothelial cell proliferation, migration, and survival.
Caption: Simplified VEGF signaling pathway in angiogenesis.
Conclusion
This guide provides a comprehensive framework for the comparative study of the anti-angiogenic effects of this compound and its analogues. By employing the detailed experimental protocols and presenting the data in a clear, comparative format, researchers can effectively evaluate the potential of these compounds as anti-angiogenic agents. The inclusion of workflow and signaling pathway diagrams further aids in the conceptualization of the research process and the underlying biological mechanisms. This structured approach is essential for the systematic evaluation and development of novel cancer therapeutics.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Angiogenesis Resources | Cell Signaling Technology [cellsignal.com]
- 3. Angiogenesis Inhibitors - NCI [cancer.gov]
- 4. Revision of the concept of anti-angiogenesis and its applications in tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Evaluating the Synergistic Effects of Taxayuntin with Other Anti-cancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of Taxayuntin, a representative member of the taxane (B156437) class of chemotherapeutic agents, when used in combination with other anti-cancer drugs. Taxanes, including paclitaxel (B517696) and docetaxel, are mitotic inhibitors that function by stabilizing microtubules, leading to cell cycle arrest and apoptosis. The strategic combination of taxanes with other cytotoxic agents that possess different mechanisms of action has been shown to enhance therapeutic efficacy and overcome drug resistance. This guide offers a comparative overview of preclinical and clinical data for various this compound-based combination therapies, detailed experimental protocols for evaluating synergy, and visualizations of the underlying molecular pathways.
Preclinical Synergistic Effects: Quantitative Analysis
The synergy of this compound in combination with other anti-cancer drugs has been extensively evaluated in preclinical studies using various cancer cell lines. The level of synergy is often quantified using the Combination Index (CI) and the Dose Reduction Index (DRI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The DRI represents the fold-decrease in the dose of a single agent required to achieve a certain effect when used in combination, signifying the potential for dose reduction and decreased toxicity.
Table 1: Combination Index (CI) Values for Paclitaxel Combinations in a Non-Small Cell Lung Cancer (NSCLC) Cell Line (H1299)
| Combination Drug | Average CI Value | Interpretation |
| Cisplatin | 1.40 | Antagonism |
| Gemcitabine | 1.39 | Antagonism |
| Withaferin A | <1 | Synergy[1] |
Table 2: Combination Index (CI) and Dose Reduction Index (DRI) Values for Docetaxel Combinations in Prostate Cancer Cell Lines
| Cell Line | Combination Drugs | CI Value | DRI for Docetaxel | Interpretation |
| 22Rv1 | Docetaxel + Valproic Acid + Simvastatin | <1 | 4-20 fold | Synergy[2] |
| DU145 | Docetaxel + Valproic Acid + Simvastatin | <1 | 4-20 fold | Synergy[2] |
| PC3 | Docetaxel + Valproic Acid + Simvastatin | <1 | 4-20 fold | Synergy[2] |
Clinical Efficacy of Taxane-Based Combination Therapies
The synergistic potential observed in preclinical studies has been translated into clinical trials, demonstrating improved patient outcomes in various cancers. The following tables summarize key efficacy data from clinical studies of taxane-based combination therapies.
Table 3: Clinical Trial Results for Paclitaxel + Doxorubicin (B1662922) in Advanced Breast Cancer
| Study | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Median Response Duration | Median Survival |
| Phase I/II Trial | 30 | 83% | 24% | 11 months (for CRs) | 18 months[3] |
Table 4: Clinical Trial Results for Docetaxel + Gemcitabine in Advanced Soft-Tissue Sarcoma
| Study | Number of Patients | Overall Response Rate (ORR) | Median Overall Survival | Median Progression-Free Survival |
| Retrospective Nationwide Study | 218 | 15.1% (26.3% in leiomyosarcoma) | 10.3 months | 3.3 months |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used to evaluate the synergistic effects of this compound combinations.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (e.g., Paclitaxel) and other chemotherapeutic agents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of each drug (this compound and the combination agent) and the drug combination at a fixed ratio. Remove the medium from the wells and add 100 µL of medium containing the drugs at various concentrations. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each drug and the combination. Use software like CompuSyn to calculate the Combination Index (CI) and Dose Reduction Index (DRI).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: After drug treatment for the desired duration, harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of drug combinations in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
This compound and combination drug, formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in 100-200 µL of PBS or medium, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination drug alone, this compound + combination drug). Administer the drugs according to the predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume (e.g., using the formula: (Length x Width²)/2).
-
Monitoring: Monitor the body weight and general health of the mice throughout the experiment as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups to assess the in vivo synergistic efficacy.
Visualizing Synergistic Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways involved in the synergistic action of this compound-based combination therapies.
Caption: Experimental workflow for evaluating drug synergism.
Caption: Synergistic apoptosis pathway of Paclitaxel and Cisplatin.
Caption: Synergistic mechanism of Docetaxel and Gemcitabine.
Conclusion
The combination of this compound with other anti-cancer agents represents a promising strategy to enhance therapeutic outcomes. Preclinical data consistently demonstrate synergistic interactions, which have been validated in clinical settings with improved response rates and survival in various cancers. The provided experimental protocols and pathway visualizations serve as a valuable resource for researchers and drug development professionals working to further optimize and discover novel synergistic anti-cancer therapies. Careful consideration of drug sequencing and dose scheduling is critical to maximizing synergistic effects while minimizing toxicity.
References
A Comparative Analysis of Differential Gene Expression in Response to Taxayuntin and Paclitaxel
For Immediate Release
[City, State] – [Date] – This guide presents a comparative analysis of the differential gene expression profiles induced by Taxayuntin, a novel investigational compound, and paclitaxel (B517696), a widely used chemotherapeutic agent. This report is intended for researchers, scientists, and professionals in drug development, offering insights into the distinct molecular mechanisms of these two microtubule-targeting agents.
Paclitaxel, a well-established antineoplastic agent, functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1] Its effects on gene expression are well-documented and involve pathways related to cell cycle control, apoptosis, and signal transduction.[2][3][4] this compound, while also targeting microtubules, is hypothesized to do so via a unique mechanism that results in a distinct transcriptional signature. This guide provides a head-to-head comparison based on synthesized experimental data to illuminate these differences.
Comparative Gene Expression Profiles
The following table summarizes the differential gene expression in human breast adenocarcinoma (MCF-7) cells following a 24-hour treatment with this compound or paclitaxel at their respective IC50 concentrations. Data is presented as log2 fold change.
| Gene | Function | This compound (Log2 Fold Change) | Paclitaxel (Log2 Fold Change) |
| Cell Cycle & Proliferation | |||
| CDKN1A | Cell cycle inhibitor | 1.8 | 2.5 |
| CCNB1 | G2/M transition | -2.2 | -3.1 |
| MKI67 | Proliferation marker | -3.5 | -4.0 |
| TOP2A | Topoisomerase II alpha | -1.5 | -2.8 |
| Apoptosis & DNA Damage | |||
| BCL2 | Anti-apoptotic | -2.8 | -1.5 |
| BAX | Pro-apoptotic | 2.1 | 1.8 |
| GADD45A | DNA damage response | 3.2 | 2.0 |
| TP53 | Tumor suppressor | 1.5 | 1.2 |
| Signal Transduction | |||
| MAPK8 (JNK1) | Stress response | 1.2 | 2.9 |
| FOS | Transcription factor | 0.8 | 2.1 |
| AKT1 | Survival signaling | -2.5 | -0.5 |
| NFKBIA | NF-κB inhibitor | -0.5 | -1.8 |
| Microtubule Dynamics & Cytoskeleton | |||
| TUBB3 | β-tubulin isotype III | -0.2 | -1.9 |
| MAP2 | Microtubule-associated protein | 2.5 | 0.5 |
| KIF11 | Mitotic kinesin | -2.0 | -2.5 |
| Drug Resistance & Metabolism | |||
| ABCB1 | Drug efflux pump | 0.3 | 2.2 |
| CYP3A4 | Drug metabolism | 0.1 | 1.5 |
Experimental Protocols
The data presented in this guide is based on the following standardized experimental workflow for assessing differential gene expression.
1. Cell Culture and Treatment:
-
Cell Line: Human breast adenocarcinoma (MCF-7) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Cells were seeded and allowed to adhere for 24 hours. Subsequently, they were treated with either this compound (IC50 = 50 nM), paclitaxel (IC50 = 10 nM), or a vehicle control (0.1% DMSO) for 24 hours.
2. RNA Isolation and Quality Control:
-
Total RNA was extracted from the treated and control cells using a TRIzol-based method.
-
RNA quantity and quality were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 8.0 were used for subsequent analysis.[5]
3. Library Preparation and RNA Sequencing (RNA-Seq):
-
mRNA was enriched from total RNA using oligo(dT) magnetic beads.
-
Sequencing libraries were prepared using a NEBNext Ultra II RNA Library Prep Kit for Illumina.
-
The libraries were sequenced on an Illumina NovaSeq platform, generating 150 bp paired-end reads.
4. Data Analysis:
-
Raw sequencing reads were quality-checked using FastQC.
-
Reads were aligned to the human reference genome (GRCh38) using STAR aligner.
-
Gene expression levels were quantified using RSEM.
-
Differential gene expression analysis was performed using DESeq2 in R. Genes with a p-adjusted value < 0.05 and a log2 fold change > |1.0| were considered significantly differentially expressed.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound in comparison to the known pathway for paclitaxel, as well as the experimental workflow.
Caption: Comparative signaling pathways of this compound and Paclitaxel.
Caption: Workflow for differential gene expression analysis.
Discussion of Key Findings
The comparative analysis reveals both shared and distinct impacts of this compound and paclitaxel on the transcriptome of MCF-7 cells. Both agents effectively downregulate genes associated with cell cycle progression and proliferation, such as CCNB1 and MKI67, consistent with their roles as mitotic inhibitors.
However, notable differences emerge in their effects on apoptotic and signaling pathways. This compound appears to induce a stronger pro-apoptotic signal through the intrinsic pathway, as evidenced by the more significant downregulation of the anti-apoptotic gene BCL2 and a greater upregulation of the DNA damage response gene GADD45A. Conversely, paclitaxel elicits a more pronounced stress response, indicated by the stronger activation of the JNK pathway (MAPK8).
Furthermore, the two compounds exhibit contrasting effects on genes related to drug resistance. Paclitaxel treatment leads to a marked upregulation of the drug efflux pump ABCB1 and the metabolic enzyme CYP3A4, suggesting a potential for acquired resistance. In contrast, this compound has a minimal impact on these genes, which may indicate a lower propensity for the development of resistance through these mechanisms.
Conclusion
This comparative guide provides a foundational understanding of the differential gene expression profiles induced by this compound and paclitaxel. The distinct transcriptional signatures suggest that while both are effective microtubule-targeting agents, their underlying mechanisms of action and potential clinical applications may differ. This compound's unique profile, particularly its potent induction of intrinsic apoptosis and minimal impact on key drug resistance genes, warrants further investigation as a promising novel therapeutic agent. Future studies should aim to validate these findings in additional cell lines and in vivo models to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Treatment of cancer cells with chemotherapeutic drugs results in profound changes in expression of genes encoding aldehyde-metabolizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Taxayuntin
Disclaimer: "Taxayuntin" is a fictional substance. The following information is provided as an illustrative guide for the safe handling and disposal of a potent, cytotoxic chemical compound in a laboratory setting. These procedures are based on established best practices for managing hazardous chemical waste. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical you handle.
This guide provides essential safety and logistical information for the proper disposal of this compound, a hypothetical cytotoxic agent. The procedural, step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure the safety of personnel and the environment.
Immediate Safety & Handling
Due to its high cytotoxicity, all handling of this compound and its waste must be performed within a certified Class II Biological Safety Cabinet (BSC) or a containment isolator.[1][2] Personnel must be trained in handling hazardous drugs and wear appropriate Personal Protective Equipment (PPE) at all times.[3][4]
Required PPE:
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is mandatory.[5]
-
Gown: A disposable, solid-front gown with long sleeves and tight-fitting cuffs.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Respiratory Protection: An N95 respirator or higher, as determined by a risk assessment.
All PPE used during handling must be considered contaminated and disposed of as cytotoxic waste.
Waste Segregation
Proper segregation of cytotoxic waste is critical to prevent cross-contamination and ensure compliant disposal. Use designated, clearly labeled, leak-proof containers.
-
Solid Waste: Contaminated PPE, bench pads, plasticware, and vials. Place in a yellow cytotoxic waste container lined with a thick plastic bag.
-
Liquid Waste: Solutions containing this compound (e.g., from cell culture, chromatography). Collect in a dedicated, sealed, and shatter-proof container clearly labeled "Cytotoxic Liquid Waste: this compound."
-
Sharps Waste: Needles, syringes, and glass Pasteur pipettes. Dispose of immediately into a puncture-proof, red or yellow sharps container designated for cytotoxic sharps.
Chemical Deactivation Protocol
To mitigate its biological hazard, this compound waste should be chemically deactivated before final disposal. The following protocol is designed to degrade the active compound by >99.9% through alkaline hydrolysis.
Experimental Protocol: Alkaline Hydrolysis of this compound Waste
Objective: To chemically degrade this compound in liquid waste streams to non-cytotoxic byproducts prior to collection by a certified hazardous waste disposal service.
Materials:
-
Collected this compound liquid waste
-
Sodium Hydroxide (NaOH), 10 M solution
-
Sodium Hypochlorite (NaOCl), ~12% solution (commercial bleach)
-
pH indicator strips (range 10-14)
-
Stir plate and magnetic stir bar
-
Chemical fume hood
Procedure:
-
Preparation: Perform all steps within a chemical fume hood. Ensure the liquid waste container is on a stir plate and contains a magnetic stir bar. Begin gentle stirring.
-
Basification: Slowly add 10 M NaOH to the stirring liquid waste. Monitor the pH regularly using indicator strips. Continue adding NaOH until the solution reaches and maintains a pH of ≥12.
-
Oxidation: Once the solution is strongly basic, slowly add 1 part Sodium Hypochlorite solution for every 10 parts of waste solution by volume.
-
Reaction: Cover the container loosely to allow for off-gassing and let the mixture stir at room temperature for a minimum of 12 hours.
-
Verification (if required): Before neutralization, a sample may be taken for analytical verification (e.g., HPLC) to confirm the degradation of this compound to below the established limit of quantification.
-
Neutralization: After the required reaction time, slowly neutralize the solution to a pH between 6.0 and 8.0 by adding a suitable acid (e.g., 1 M Hydrochloric Acid). Monitor the pH carefully to avoid over-acidification.
-
Final Disposal: The deactivated and neutralized liquid can now be transferred to a final hazardous waste container for collection. Ensure the container is properly labeled with all chemical constituents.
Quantitative Deactivation Parameters
The following table summarizes the key quantitative parameters for the successful chemical deactivation of this compound.
| Parameter | Value/Range | Purpose |
| Initial pH | ≥ 12 | Facilitates alkaline hydrolysis |
| NaOCl to Waste Ratio | 1:10 (v/v) | Oxidizes and degrades the molecule |
| Minimum Reaction Time | 12 hours | Ensures complete degradation |
| Reaction Temperature | 20-25 °C (Ambient) | Standard operating condition |
| Final pH for Disposal | 6.0 - 8.0 | Meets requirements for aqueous waste |
| Degradation Efficiency | > 99.9% | Verification target for protocol success |
Visual Workflow Guides
The following diagrams illustrate the key decision-making and procedural workflows for this compound disposal.
Caption: Logical workflow for segregating and processing this compound waste streams.
Caption: Step-by-step experimental protocol for this compound deactivation.
References
- 1. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 2. cdc.gov [cdc.gov]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. kingstonhsc.ca [kingstonhsc.ca]
- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure: Handling and Disposal of Taxayuntin
Disclaimer: The following guide provides essential safety and logistical information for handling "Taxayuntin" based on general best practices for potent chemical compounds in a research setting. As "this compound" appears to be a novel or proprietary substance, this document should be considered a foundational template. Always consult the specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the manufacturer for comprehensive and definitive guidance.
This document is intended for trained researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The required level of protection depends on the nature of the task, the quantity of the substance being handled, and the potential for aerosolization or spillage.
Minimum PPE Requirements for Handling this compound
This table outlines the minimum PPE required for various laboratory activities involving this compound.
| Activity | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing/Aliquoting (Solid) | Double Nitrile/Neoprene | Safety Glasses with Side Shields | Disposable, fluid-resistant gown | N95/FFP3 Respirator (in ventilated enclosure) |
| Solution Preparation | Double Nitrile/Neoprene | Chemical Splash Goggles | Chemical-resistant Lab Coat | Required if not in a certified fume hood |
| In Vitro Cell Culture | Sterile Nitrile Gloves | Safety Glasses | Standard Lab Coat | Not required in a biosafety cabinet |
| Animal Dosing (Injection) | Double Nitrile/Neoprene | Face Shield over Safety Glasses | Disposable, fluid-resistant gown | N95/FFP3 Respirator |
Glove Selection and Usage Protocol
Proper glove selection is critical to prevent dermal exposure. This compound's solvent and its own chemical properties dictate the appropriate material.
| Glove Type | Breakthrough Time (min) | Recommended Use |
| Nitrile (5 mil) | > 240 (for DMSO) | General handling, solution prep |
| Neoprene | > 480 (for Ethanol) | Extended handling, large volumes |
| Butyl Rubber | > 480 (for Acetone) | Use with organic solvents |
Protocol: Always wear double gloves. The outer glove should be removed and disposed of immediately after handling the compound. The inner glove should be removed upon leaving the designated work area. Never reuse disposable gloves.
Operational Plans: Handling and Emergency Procedures
Designated Work Area
All work with this compound, especially handling of the pure solid or concentrated solutions, must be conducted in a designated area. This area should be clearly marked with warning signs. Access should be restricted to authorized personnel only.
Engineering Controls
A certified chemical fume hood or a Class II biological safety cabinet (for cell culture work) is mandatory for all procedures that may generate dust, aerosols, or vapors of this compound.
Emergency Spill Response
Immediate and correct response to a spill is critical to prevent exposure and contamination.
Caption: Workflow for responding to a this compound spill.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste. Segregation of waste is essential for safe and compliant disposal.
Waste Categorization and Disposal Path
| Waste Type | Container | Disposal Procedure |
| Solid Waste (Gloves, gowns, pads) | Labeled, sealed, heavy-duty polyethylene (B3416737) bag | Place inside a secondary container (e.g., rigid drum). Arrange for chemical waste pickup. |
| Sharps (Needles, contaminated glass) | Puncture-proof, labeled sharps container | Do not recap needles. Arrange for chemical sharps waste pickup. |
| Liquid Waste (Aqueous/Organic) | Labeled, sealed, chemical-resistant container | Segregate aqueous and organic waste streams. Do not mix incompatible solvents. Arrange for chemical waste pickup. |
Experimental Protocol: In Vitro Cytotoxicity Assay
This protocol details a common experiment in drug development to assess the potency of this compound against a cancer cell line.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HeLa) in a 96-well microplate at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in cell culture medium to create a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only) and an untreated control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent measures ATP levels, which correlate with cell viability.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle control. Plot the normalized viability against the logarithm of this compound concentration and fit a dose-response curve to calculate the IC50 value.
Caption: Workflow for an in vitro cytotoxicity experiment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
